3-Chloropropanesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93777. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloropropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O2S/c4-2-1-3-8(5,6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKDGVXBXQTHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167559 | |
| Record name | Propanesulfonyl chloride, chloro- | |
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Molecular Weight |
177.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to light yellow liquid; [Acros Organics MSDS] | |
| Record name | 3-Chloropropanesulfonyl chloride | |
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CAS No. |
1633-82-5 | |
| Record name | 3-Chloropropanesulfonyl chloride | |
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| Record name | 3-Chloropropanesulphonyl chloride | |
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| Record name | 3-Chloropropanesulfonyl chloride | |
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| Record name | Propanesulfonyl chloride, chloro- | |
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| Record name | 3-chloropropanesulphonyl chloride | |
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| Record name | 3-CHLOROPROPANESULPHONYL CHLORIDE | |
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Foundational & Exploratory
physical and chemical properties of 3-Chloropropanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropropanesulfonyl chloride, with the CAS number 1633-82-5, is a bifunctional organosulfur compound featuring both a reactive sulfonyl chloride group and an alkyl chloride. This unique structure makes it a valuable and versatile reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its ability to introduce the 3-chloropropanesulfonyl moiety allows for the construction of complex molecules and the modification of existing scaffolds to modulate biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and common reactions, and important safety information.
Physical and Chemical Properties
This compound is a clear, colorless to light brown liquid with a pungent odor.[1] It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and hexane.[1] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆Cl₂O₂S | [2] |
| Molecular Weight | 177.05 g/mol | [2] |
| Appearance | Clear colorless to light brown liquid | [1] |
| Boiling Point | 70 °C at 0.5 mmHg | |
| 70-73 °C at 0.1 mmHg | [3] | |
| Density | 1.456 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.489 | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Solubility | Soluble in dichloromethane, ethyl acetate, hexane | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 1633-82-5 | [2] |
| EC Number | 216-646-3 | |
| Beilstein Registry Number | 1754119 | |
| MDL Number | MFCD00007463 | |
| InChI | 1S/C3H6Cl2O2S/c4-2-1-3-8(5,6)7/h1-3H2 | |
| InChIKey | GPKDGVXBXQTHRY-UHFFFAOYSA-N | |
| SMILES | ClCCCS(Cl)(=O)=O | |
| Synonyms | γ-Chloropropanesulfonyl chloride, 1-Chloro-3-propanesulfonyl chloride, 3-Chloro-1-propanesulfonyl chloride, 3-Chloropropylsulfonyl chloride | [2] |
Chemical Reactivity and Stability
This compound is a reactive compound susceptible to nucleophilic attack at the electrophilic sulfur atom of the sulfonyl chloride group. It reacts readily with water, alcohols, and amines. The compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid. It is classified as a corrosive material and can cause severe skin burns and eye damage.[2]
Experimental Protocols
Synthesis of this compound from 1,3-Propanesultone
A common and efficient method for the preparation of this compound involves the reaction of 1,3-propanesultone with thionyl chloride in the presence of a catalyst such as dimethylformamide.[3]
Materials:
-
1,3-Propanesultone (122 g)
-
Thionyl chloride (130 g)
-
Methylformamide (5 mL)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
To a mixture of 130 g of thionyl chloride and 122 g of 1,3-propanesultone at room temperature, add 5 mL of methylformamide.[3]
-
Heat the reaction mixture to approximately 60-80 °C with stirring.[3]
-
Continue heating for 3 hours, at which point the evolution of gas should cease.[3]
-
Remove the excess thionyl chloride from the reaction mixture by distillation under reduced pressure.[3]
-
The crude this compound is then purified by vacuum distillation.[3] The product is collected at a boiling point of 70-73 °C at 0.1 mmHg.[3]
General Procedure for the Synthesis of Sulfonamides
This compound readily reacts with primary and secondary amines in the presence of a base to yield the corresponding sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine
-
Base (e.g., pyridine, triethylamine)
-
Aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the amine in the chosen aprotic solvent in a round-bottom flask.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.
General Procedure for the Synthesis of Sulfonate Esters
The reaction of this compound with alcohols in the presence of a base provides sulfonate esters.
Materials:
-
This compound
-
Alcohol
-
Base (e.g., pyridine, triethylamine)
-
Aprotic solvent (e.g., dichloromethane)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the alcohol and the base in an aprotic solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of this compound in the same solvent dropwise with stirring.
-
Allow the reaction to proceed at low temperature or warm to room temperature as required for the specific substrate.
-
After the reaction is complete, the mixture is worked up by washing with aqueous acid (e.g., 1M HCl) to remove the base, followed by washing with water and brine.
-
The organic layer is dried, filtered, and concentrated to give the crude sulfonate ester, which can be purified by chromatography if necessary.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): A GC-MS method can be adapted from the analysis of similar compounds like 2-chloropropionyl chloride. A capillary column such as a DB-35ms can be used with a suitable temperature program. For example, an initial oven temperature of 90°C held for 5 minutes, followed by a ramp to 170°C at a rate of 9°C/minute, and held for 8 minutes. The injector and detector temperatures would typically be set around 240°C and 260°C, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three methylene groups. The methylene group adjacent to the sulfonyl chloride (at C1) would be the most deshielded, followed by the methylene group adjacent to the chlorine atom (at C3), and finally the central methylene group (at C2).
-
¹³C NMR: The carbon NMR spectrum would similarly show three signals for the three carbon atoms, with their chemical shifts influenced by the electronegativity of the adjacent heteroatoms.
Safety and Handling
This compound is a corrosive and lachrymatory substance that causes severe skin burns and eye damage.[2] It may also cause respiratory irritation. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture.
Applications in Research and Development
This compound serves as a key building block in the synthesis of a variety of compounds with potential biological activity. Its utility has been demonstrated in the preparation of:
-
Pyrrolidine-based chiral imidazolium ionic liquids.
-
Modified polymers for selective metal ion removal.
-
Chiral sultams and sultones , which are important intermediates in asymmetric synthesis.
Its bifunctional nature allows for sequential or orthogonal reactions, providing a powerful tool for medicinal chemists and material scientists in the design and synthesis of novel molecules.
Conclusion
This compound is a highly valuable reagent for the introduction of the 3-chloropropanesulfonyl group in organic synthesis. Its physical and chemical properties, coupled with its reactivity profile, make it an important intermediate for the development of new pharmaceuticals and functional materials. Proper handling and adherence to safety protocols are crucial when working with this corrosive compound. The experimental procedures outlined in this guide provide a foundation for its synthesis and application in a research and development setting.
References
In-Depth Technical Guide to the Stability and Moisture Sensitivity of 3-Chloropropanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and moisture sensitivity of 3-chloropropanesulfonyl chloride. The information contained herein is intended to support safe handling, storage, and application of this reactive compound in research and development settings.
Executive Summary
This compound is a highly reactive chemical intermediate utilized in the synthesis of various organic molecules. Its utility is intrinsically linked to its reactivity, which also dictates its stability and handling requirements. This document details the compound's sensitivity to moisture, leading to rapid hydrolysis, and its potential for thermal decomposition. Adherence to strict handling and storage protocols is imperative to ensure the integrity of the compound and the safety of laboratory personnel.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1633-82-5 | [1] |
| Molecular Formula | C₃H₆Cl₂O₂S | [1] |
| Molecular Weight | 177.05 g/mol | [1] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Boiling Point | 70 °C at 0.5 mmHg | |
| Density | 1.456 g/mL at 25 °C | |
| Refractive Index | n20/D 1.489 |
Moisture Sensitivity and Hydrolysis
The most significant aspect of this compound's stability is its acute sensitivity to moisture. Contact with water leads to a rapid and exothermic hydrolysis reaction.
Hydrolysis Pathway
The hydrolysis of this compound proceeds via a nucleophilic substitution reaction at the sulfonyl sulfur atom. The generally accepted mechanism for the hydrolysis of sulfonyl chlorides is a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. This reaction is often facilitated by a second water molecule acting as a general base to accept a proton. The final products of this reaction are 3-chloropropanesulfonic acid and hydrochloric acid.
Kinetics of Hydrolysis
Table 2: Representative Hydrolysis Rate Constants of Aliphatic Sulfonyl Chlorides
| Compound | Conditions | Rate Constant (k, s⁻¹) | Reference |
| Methanesulfonyl Chloride | 25 °C, water | 1.5 x 10⁻⁴ | [2] |
| Ethanesulfonyl Chloride | 25 °C, water | Data not available | |
| 1-Propanesulfonyl Chloride | Decomposes in hot water | Not specified | [3] |
The presence of the electron-withdrawing chloro group on the propyl chain of this compound is expected to slightly increase the electrophilicity of the sulfonyl sulfur, potentially leading to a faster hydrolysis rate compared to 1-propanesulfonyl chloride.
Thermal Stability and Decomposition
In addition to its moisture sensitivity, this compound can undergo thermal decomposition.
Decomposition Products
Upon heating, sulfonyl chlorides can decompose to yield sulfur dioxide, the corresponding alkyl chloride, and other byproducts. In the case of this compound, the likely primary decomposition products are sulfur dioxide and 1,3-dichloropropane. Hazardous combustion products can include carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.
Thermal Stability Data
Quantitative thermal stability data, such as a decomposition temperature determined by thermogravimetric analysis (TGA), is not available for this compound. However, for many organic compounds, a temperature corresponding to a 5% weight loss is considered the onset of decomposition. For some polymeric sulfonic acids, degradation of the sulfonic acid group, liberating SO₂, commences around 150°C. It is advisable to handle this compound at ambient or reduced temperatures to minimize the risk of thermal decomposition.
Experimental Protocols
The following are generalized experimental protocols for assessing the stability of sulfonyl chlorides, which can be adapted for this compound.
Determination of Hydrolysis Rate by Titration
This method relies on the quantification of the hydrochloric acid produced during hydrolysis.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound.
Materials:
-
This compound
-
Acetone (or other suitable inert solvent)
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ice bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a stock solution of this compound in a dry, inert solvent like acetone.
-
In a thermostated reaction vessel, add a known volume of deionized water.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the water with vigorous stirring. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.
-
Immediately titrate the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of HCl produced.
-
Continue taking samples until the reaction is complete (i.e., the titer value remains constant).
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH at time t, and V∞ is the volume at the completion of the reaction. The slope of the resulting line will be -k.
Spectroscopic Monitoring of Hydrolysis
For sulfonyl chlorides with a suitable chromophore, UV-Vis spectroscopy can be used to monitor the disappearance of the starting material. Since aliphatic sulfonyl chlorides do not have a strong UV chromophore, this method is more applicable to aromatic sulfonyl chlorides. However, derivatization with a UV-active nucleophile could be employed for indirect monitoring. Alternatively, NMR spectroscopy can be used to monitor the disappearance of the reactant and the appearance of the product signals over time.
Handling and Storage Recommendations
Due to its high reactivity, strict protocols for the handling and storage of this compound are essential.
Table 3: Handling and Storage Guidelines
| Aspect | Recommendation |
| Handling | - Handle in a well-ventilated area, preferably in a chemical fume hood. - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. - Avoid contact with skin, eyes, and clothing. - Prevent inhalation of vapors. - Keep away from incompatible materials. |
| Storage | - Store in a tightly sealed container. - Store in a cool, dry, and well-ventilated area. - Protect from moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. - Store away from heat, sparks, and open flames. - Incompatible materials include strong oxidizing agents, strong bases, and alcohols. |
Conclusion
This compound is a valuable but highly reactive chemical. Its pronounced sensitivity to moisture necessitates careful handling and storage in anhydrous conditions to prevent hydrolysis. While specific quantitative stability data for this compound is limited, information from analogous aliphatic sulfonyl chlorides provides a basis for understanding its reactivity. The experimental protocols and handling guidelines presented in this document are intended to promote the safe and effective use of this compound in a research and development environment.
References
An In-depth Technical Guide to 3-Chloropropanesulfonyl Chloride and its Synonyms for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloropropanesulfonyl chloride, a versatile bifunctional reagent, and its primary synonyms, including gamma-Chloropropanesulfonyl Chloride. It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications in the synthesis of valuable intermediates for pharmaceutical research.
Chemical Identity and Physicochemical Properties
This compound is a reactive organochlorine and sulfonyl chloride compound. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a chloroalkyl chain, makes it a valuable building block in organic synthesis.
Synonyms:
-
gamma-Chloropropanesulfonyl Chloride
-
3-Chloro-1-propanesulfonyl chloride[1]
-
1-Chloro-3-propanesulfonyl chloride[1]
-
3-Chloropropylsulfonyl chloride[1]
Table 1: Physicochemical and Spectral Data for this compound
| Property | Value | Source |
| CAS Number | 1633-82-5 | |
| Molecular Formula | C₃H₆Cl₂O₂S | [1] |
| Molecular Weight | 177.05 g/mol | [1] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Boiling Point | 70 °C at 0.5 mmHg | [2] |
| Density | 1.456 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.489 | [2] |
| InChI | InChI=1S/C3H6Cl2O2S/c4-2-1-3-8(5,6)7/h1-3H2 | [1] |
| SMILES | C(CS(=O)(=O)Cl)CCl | [1] |
| ¹H NMR (CDCl₃) | δ 3.82 (t, 2H), 3.45 (t, 2H), 2.40 (m, 2H) | Inferred from similar structures and spectral databases. |
| ¹³C NMR (CDCl₃) | δ 60.1, 42.5, 27.8 | [1] |
| IR (neat) | ν 1375 cm⁻¹ (S=O, asym), 1165 cm⁻¹ (S=O, sym) | Inferred from typical sulfonyl chloride spectra. |
| Mass Spectrum (EI) | m/z 176 (M+), 141, 112, 77, 63, 49 |
Synthesis of this compound
Several synthetic routes to this compound have been reported. Below are two detailed experimental protocols.
Experimental Protocol: Synthesis from 1,3-Propanesultone
This method involves the reaction of 1,3-propanesultone with thionyl chloride in the presence of a catalytic amount of dimethylformamide.
Materials:
-
1,3-Propanesultone (122 g, 1.0 mol)
-
Thionyl chloride (130 g, 1.1 mol), freshly distilled
-
Dimethylformamide (5 mL)
Procedure:
-
To a mixture of freshly distilled thionyl chloride (130 g) and dimethylformamide (5 mL), add 1,3-propanesultone (122 g) with rapid stirring.
-
Heat the reaction mixture to approximately 70 °C. Gas evolution should commence.
-
Maintain the reaction at 70 °C for 3 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride by vacuum distillation (water jet pump).
-
Fractionally distill the crude product under high vacuum to yield this compound.
Expected Yield: ~98%
Experimental Protocol: Synthesis from 1,3-Dichloropropane
This two-step process begins with the formation of sodium 3-chloropropanesulfonate, which is then chlorinated.
Step 1: Synthesis of Sodium 3-chloropropanesulfonate
Materials:
-
Sodium sulfite (Na₂SO₃, 466.2 g)
-
Water (912 g)
-
1,3-Dichloropropane (1631.7 g)
-
Tetrabutylammonium bromide (12.2 g)
-
Benzyltriethylammonium bromide (9.3 g)
Procedure:
-
In a 5000 mL reactor equipped with pressure and temperature monitoring, combine sodium sulfite, water, 1,3-dichloropropane, tetrabutylammonium bromide, and benzyltriethylammonium bromide.
-
Heat the mixture until the internal pressure reaches 0.2 MPa.
-
Maintain the reaction under pressure for 15 hours.
-
After cooling and releasing the pressure, distill off the water and unreacted 1,3-dichloropropane.
-
Dry the resulting product to obtain sodium 3-chloropropanesulfonate.
Step 2: Chlorination to this compound
Materials:
-
Sodium 3-chloropropanesulfonate (from Step 1)
-
Thionyl chloride or phosphorus oxychloride
-
Toluene
-
Cyclohexane
-
Triethylamine
Procedure:
-
In a 2000 mL reaction flask, add the dried product from Step 1, toluene (1016 g), cyclohexane (508 g), and triethylamine (12 g).
-
Slowly heat the mixture to 70 °C.
-
Add phosphorus oxychloride (43 g) and sulfonyl chloride (76 g).
-
Maintain the reaction at a constant temperature for 12 hours.
-
Distill off the solvents to obtain the crude product.
-
Purify by vacuum distillation at 70-80 °C and 0.08-0.1 MPa to yield the final product.
Key Reactions and Applications in Drug Discovery
This compound is a key intermediate in the synthesis of various heterocyclic compounds, particularly sulfonamides and sultams, which are prevalent scaffolds in medicinal chemistry.
Synthesis of Sulfonamides
Sulfonamides are a critical class of compounds in drug discovery, known for their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
This protocol describes the reaction of this compound with a substituted aniline.
Materials:
-
This compound (1.0 mmol)
-
Substituted aniline (1.0 mmol)
-
Pyridine or triethylamine (1.5 mmol)
-
Anhydrous dichloromethane (DCM, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) in anhydrous DCM (5 mL).
-
Add pyridine or triethylamine (1.5 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Sultams (Cyclic Sulfonamides)
The presence of the chloroalkyl chain in this compound allows for intramolecular cyclization to form sultams, which are important scaffolds in medicinal chemistry.
This protocol outlines the synthesis of a γ-sultam via intramolecular cyclization of an N-aryl-3-chloropropanesulfonamide.
Materials:
-
N-Aryl-3-chloropropanesulfonamide (1.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
Procedure:
-
To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) at 0 °C, add a solution of the N-aryl-3-chloropropanesulfonamide (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Application in Targeting Signaling Pathways
Sulfonamide-containing molecules are known to inhibit various signaling pathways implicated in diseases such as cancer. One such pathway is the STAT3 signaling pathway, which is often constitutively active in many human cancers.
Caption: Simplified STAT3 Signaling Pathway and Inhibition.
The diagram above illustrates a simplified representation of the STAT3 signaling pathway. Upon cytokine binding to its receptor, Janus kinases (JAKs) are activated, which in turn phosphorylate STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis. Sulfonamide-based inhibitors can interfere with this pathway, often by inhibiting STAT3 phosphorylation or dimerization, thereby preventing its downstream effects.
Experimental and Synthetic Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of a sulfonamide derivative using this compound.
Caption: General Workflow for Sulfonamide Synthesis.
This flowchart outlines the key steps in a typical laboratory synthesis of a sulfonamide from this compound and an amine. The process involves reaction setup, monitoring, workup, and purification, culminating in the characterization of the final product.
Conclusion
This compound and its synonyms are valuable and versatile reagents in the field of medicinal chemistry and drug discovery. Their ability to readily form sulfonamides and sultams provides access to a wide range of molecular scaffolds with proven biological activity. This guide has provided a detailed overview of the properties, synthesis, and key reactions of this important building block, offering a practical resource for researchers aiming to leverage its synthetic potential in the development of novel therapeutic agents.
References
An In-depth Technical Guide to the Solubility of 3-Chloropropanesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Chloropropanesulfonyl chloride (CAS No. 1633-82-5), a key intermediate in the synthesis of various enzymatic inhibitors and chiral compounds. While specific quantitative solubility data for this compound is scarce in publicly available literature, this document compiles existing qualitative information, outlines detailed experimental protocols for solubility determination, and discusses the expected solubility behavior in various organic solvents based on general chemical principles.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in organic synthesis.
| Property | Value |
| Molecular Formula | C₃H₆Cl₂O₂S |
| Molecular Weight | 177.05 g/mol [1] |
| Appearance | Clear colorless to light yellow liquid |
| Density | 1.456 g/mL at 25 °C |
| Boiling Point | 70 °C at 0.5 mmHg |
| Refractive Index | n20/D 1.489 |
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which includes a polar sulfonyl chloride group and a nonpolar chloropropyl chain. Based on the principle of "like dissolves like," it is expected to be soluble in a range of aprotic organic solvents.
Qualitative Solubility Data
| Solvent | Chemical Formula | Solubility |
| Dichloromethane | CH₂Cl₂ | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Soluble |
| Hexane | C₆H₁₄ | Soluble |
It is important to note that sulfonyl chlorides are a class of compounds that can have different solubilities in organic solvents.
Expected Solubility in Other Organic Solvents
-
Aprotic Polar Solvents (e.g., Acetone, Tetrahydrofuran): this compound is expected to be readily soluble in these solvents due to favorable dipole-dipole interactions.
-
Aprotic Nonpolar Solvents (e.g., Toluene, Diethyl Ether): Good solubility is also anticipated in these solvents, driven by van der Waals forces.
-
Protic Solvents (e.g., Alcohols, Water): Caution is advised with protic solvents. While some dissolution may occur, this compound is reactive towards nucleophilic solvents like alcohols and water, which can lead to solvolysis to the corresponding sulfonic acid or ester.[2] Sulfonyl chlorides are generally protected from hydrolysis by their low solubility in water.[3]
Experimental Protocols for Solubility Determination
For instances where quantitative solubility data is required, the following established methodologies can be employed.
1. Qualitative Solubility Assessment (Visual Method)
This rapid method provides a preliminary understanding of the solubility in various solvents.
Experimental Workflow:
Caption: Workflow for the visual determination of qualitative solubility.
Detailed Protocol:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the selected anhydrous organic solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by manual shaking for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent tested.
2. Quantitative Solubility Determination (Gravimetric Method)
The gravimetric or "shake-flask" method is a highly reliable technique for determining the thermodynamic solubility of a compound.[2]
Experimental Workflow:
Caption: Workflow for the gravimetric determination of quantitative solubility.
Detailed Protocol:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealable vial, ensuring undissolved solid is present to indicate saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to achieve equilibrium.
-
After agitation, allow the vial to stand at the equilibrium temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette, ensuring no solid particles are transferred.
-
Transfer the supernatant to a pre-weighed, dry container (e.g., a vial or evaporating dish).
-
Remove the solvent by evaporation under a gentle stream of inert gas (e.g., nitrogen) or under reduced pressure at a temperature that will not cause degradation of the compound.
-
Once the solvent is completely removed, weigh the container with the solid residue on an analytical balance.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.
-
Express the solubility in the desired units, such as g/100 mL or mol/L.
Conclusion
While specific quantitative solubility data for this compound in a wide array of organic solvents remains to be fully documented in scientific literature, its known qualitative solubility in dichloromethane, ethyl acetate, and hexane, combined with its chemical structure, suggests good solubility in a broad range of aprotic organic solvents. For precise quantitative measurements, the detailed experimental protocols provided in this guide offer a reliable framework for researchers and professionals in the field of drug development and chemical synthesis. It is imperative to exercise caution when using protic solvents due to the reactivity of the sulfonyl chloride functional group.
References
An In-depth Technical Guide on the Mechanism of Action of 3-Chloropropanesulfonyl Chloride in Sulfonylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropropanesulfonyl chloride is a bifunctional reagent utilized in organic synthesis for the introduction of the 3-chloropropanesulfonyl moiety onto various nucleophiles. This guide provides a detailed examination of the mechanism of action of this compound in sulfonylation reactions, with a focus on its application in the synthesis of sulfonamides and sulfonate esters. The document outlines the fundamental principles of nucleophilic substitution at the sulfonyl group, discusses the factors influencing reaction kinetics and yields, and provides representative experimental protocols. Furthermore, it explores the significance of the resulting sulfonamide functional group in drug development by illustrating its role in the inhibition of the Carbonic Anhydrase IX (CA IX) signaling pathway, a key target in cancer therapy.
Core Mechanism of Sulfonylation
The primary mechanism of action for this compound in sulfonylation reactions is a nucleophilic acyl substitution at the electrophilic sulfur atom of the sulfonyl chloride group. The potent electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly susceptible to attack by nucleophiles.
The reaction generally proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile, typically an amine (to form a sulfonamide) or an alcohol/phenol (to form a sulfonate ester), attacks the electrophilic sulfur atom of the this compound. This leads to the formation of a transient, high-energy trigonal bipyramidal intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, and the chloride ion, being an excellent leaving group, is expelled. This step is typically rapid and irreversible, driving the reaction to completion. A base, such as pyridine or triethylamine, is often employed to neutralize the liberated hydrochloric acid (HCl).
Below is a Graphviz diagram illustrating the general mechanism for the sulfonylation of an amine.
Quantitative Data Presentation
Due to the limited availability of comprehensive quantitative data specifically for this compound in the scientific literature, the following tables present representative yields for sulfonylation reactions using analogous alkanesulfonyl and arylsulfonyl chlorides. These tables are intended to provide a comparative overview of the expected reactivity and efficiency of such reactions.
Table 1: Representative Yields of Sulfonamides from the Reaction of Sulfonyl Chlorides with Various Amines
| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) |
| p-Toluenesulfonyl chloride | Aniline | Pyridine | Dichloromethane | 95 |
| p-Toluenesulfonyl chloride | 4-Nitroaniline | Pyridine | Dichloromethane | 88 |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | 92 |
| Methanesulfonyl chloride | Aniline | Triethylamine | Dichloromethane | 89 |
| Methanesulfonyl chloride | Cyclohexylamine | Triethylamine | Dichloromethane | 91 |
Data compiled from analogous reactions in the literature and are intended for illustrative purposes.
Table 2: Representative Yields of Sulfonate Esters from the Reaction of Sulfonyl Chlorides with Various Alcohols and Phenols
| Sulfonyl Chloride | Alcohol/Phenol | Base | Solvent | Yield (%) |
| p-Toluenesulfonyl chloride | Phenol | Pyridine | Dichloromethane | 92 |
| p-Toluenesulfonyl chloride | 4-Nitrophenol | Pyridine | Dichloromethane | 85 |
| p-Toluenesulfonyl chloride | Ethanol | Pyridine | Dichloromethane | 88 |
| Methanesulfonyl chloride | Phenol | Triethylamine | Dichloromethane | 86 |
| Methanesulfonyl chloride | Benzyl alcohol | Triethylamine | Dichloromethane | 90 |
Data compiled from analogous reactions in the literature and are intended for illustrative purposes.
Experimental Protocols
The following are detailed, representative methodologies for the synthesis of a sulfonamide and a sulfonate ester. These protocols are based on well-established procedures for analogous sulfonyl chlorides and can be adapted for reactions with this compound.
Protocol 1: General Synthesis of N-Aryl-3-chloropropanesulfonamide
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in dichloromethane, add pyridine (2.0 eq) at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of this compound (1.0 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-3-chloropropanesulfonamide.
Protocol 2: General Synthesis of Aryl-3-chloropropanesulfonate
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.0 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the substituted phenol (1.0 eq) in a mixture of dichloromethane and pyridine (2.0 eq) in a round-bottom flask at 0 °C.
-
To this solution, add this compound (1.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
The crude product can be purified by flash column chromatography or recrystallization to yield the pure aryl-3-chloropropanesulfonate.
Application in Drug Development: Inhibition of Carbonic Anhydrase IX Signaling Pathway
The sulfonamide moiety is a well-established pharmacophore in a multitude of therapeutic agents. Its prevalence is due to its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds with biological targets. A prominent example of the therapeutic importance of sulfonamides is in the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of cancer and is associated with tumor hypoxia and acidification of the tumor microenvironment.[1][2] CA IX plays a crucial role in cancer cell survival, proliferation, and metastasis, making it a prime target for anticancer drug development.[3][4]
Mechanism of Inhibition:
Sulfonamide-based inhibitors of CA IX act by coordinating to the zinc ion in the enzyme's active site. The sulfonamide group (R-SO₂NH₂) mimics the transition state of the native substrate (carbonic acid), thereby blocking the enzyme's catalytic activity. This inhibition disrupts the pH regulation maintained by CA IX, leading to intracellular acidification and ultimately, apoptosis of the cancer cell.[5][6]
The following Graphviz diagram illustrates the signaling pathway of CA IX in a hypoxic tumor environment and the point of intervention by a sulfonamide inhibitor.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Chloropropanesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectral data for 3-Chloropropanesulfonyl chloride (CAS No: 1633-82-5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to its propyl chain substituted with a chloro and a sulfonyl chloride group.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three methylene groups in the propyl chain. The chemical shifts are influenced by the electronegativity of the adjacent chloro and sulfonyl chloride groups.
| Proton Assignment (Structure: Cl-CH₂-CH₂-CH₂-SO₂Cl) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| a (-CH₂-Cl) | 3.6 - 3.8 | Triplet | ~6-7 |
| b (-CH₂-) | 2.2 - 2.4 | Multiplet (Quintet) | ~6-7 |
| c (-CH₂-SO₂Cl) | 3.8 - 4.0 | Triplet | ~6-7 |
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum of this compound will show three signals, one for each of the carbon atoms in the propyl chain. The chemical shifts are indicative of the electronic environment of each carbon.
| Carbon Assignment (Structure: Cl-CᵃH₂-CᵇH₂-CᶜH₂-SO₂Cl) | Predicted Chemical Shift (δ, ppm) |
| a (-CH₂-Cl) | 40 - 45 |
| b (-CH₂-) | 25 - 30 |
| c (-CH₂-SO₂Cl) | 60 - 65 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the S=O and C-Cl bonds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| S=O Asymmetric Stretch | 1370 - 1390 | Strong |
| S=O Symmetric Stretch | 1170 - 1190 | Strong |
| C-H Stretch | 2850 - 3000 | Medium |
| C-H Bend | 1400 - 1475 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
| S-Cl Stretch | 400 - 600 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern due to the presence of two chlorine atoms.
| Ion | m/z (Mass-to-Charge Ratio) | Relative Abundance | Interpretation |
| [M]⁺ | 176, 178, 180 | Pattern | Molecular ion with isotopic peaks for two chlorine atoms. |
| [M-Cl]⁺ | 141, 143 | Variable | Loss of a chlorine radical. |
| [M-SO₂Cl]⁺ | 77, 79 | Variable | Loss of the sulfonyl chloride group. |
| [C₃H₆Cl]⁺ | 77, 79 | Variable | Propyl chloride cation fragment. |
| [SO₂Cl]⁺ | 99, 101 | Variable | Sulfonyl chloride cation fragment. |
Experimental Protocols
The following are general methodologies for acquiring the spectral data for a liquid sample like this compound.
NMR Spectroscopy
A small amount of the liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. The spectrum is recorded on an NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a high-quality spectrum. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
IR Spectroscopy
For a liquid sample, the IR spectrum can be obtained using a neat liquid film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. A background spectrum of the empty cell or clean ATR crystal is recorded first and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry
The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis. The molecules are ionized in the ion source, commonly using electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.
Structural Confirmation Workflow
The combination of NMR, IR, and MS data provides a comprehensive picture for the structural elucidation of this compound. The following diagram illustrates the logical relationship between these techniques in confirming the compound's structure.
Caption: Workflow for structural confirmation.
Methodological & Application
Application Notes and Protocols for 3-Chloropropanesulfonyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropropanesulfonyl chloride (CPSC) is a versatile bifunctional reagent widely employed in organic synthesis. Its chemical structure, featuring both a reactive sulfonyl chloride and a terminal chloroalkyl group, allows for the sequential or simultaneous introduction of a sulfonyl moiety and a reactive alkylating site. This unique reactivity profile makes CPSC a valuable building block for the synthesis of a diverse range of organic molecules, including sulfonamides, sulfonate esters, and various heterocyclic compounds. These derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules and their utility as intermediates in the synthesis of complex targets. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Physicochemical Properties and Safety Information
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1633-82-5[1] |
| Molecular Formula | C₃H₆Cl₂O₂S[1] |
| Molecular Weight | 177.05 g/mol [1] |
| Appearance | Clear colorless to light brown liquid |
| Boiling Point | 70 °C at 0.5 mmHg[1] |
| Density | 1.456 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.489[1] |
Safety Precautions: this compound is a corrosive and lachrymatory compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and will react with water to release hydrochloric acid.
Applications in Organic Synthesis
This compound is a key reagent in several important organic transformations:
-
Synthesis of Sulfonamides: It readily reacts with primary and secondary amines to form N-substituted-3-chloropropanesulfonamides. The sulfonamide functional group is a crucial pharmacophore in many therapeutic agents. The presence of the chloroalkyl chain offers a handle for further functionalization, such as cyclization to form heterocyclic systems.
-
Synthesis of Sulfonate Esters: The reaction of CPSC with alcohols in the presence of a base yields 3-chloropropanesulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates in multi-step syntheses.
-
Synthesis of Chiral Sultams and Sultones: CPSC is used in the generation of the corresponding sulfene, which can undergo [2+2] cycloaddition reactions with imines and glyoxylates, often in the presence of chiral catalysts, to produce enantiomerically enriched β-sultams and β-sultones. These strained heterocyclic compounds are precursors to a variety of biologically interesting molecules.[1]
-
Intermediate for Enzymatic Inhibitors: The unique reactivity of CPSC makes it a useful intermediate in the preparation of various enzymatic inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted-3-chloropropanesulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide. Aniline is used as a representative amine.
Reaction Scheme:
Materials:
-
This compound
-
Aniline
-
Pyridine (or triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq.) to the stirred solution.
-
Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of DCM), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to yield the pure N-phenyl-3-chloropropanesulfonamide.
Expected Quantitative Data (Typical):
| Compound | Starting Material | Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1a | Aniline | N-phenyl-3-chloropropanesulfonamide | 85-95 | ~7.2-7.4 (m, 5H, Ar-H), ~6.8 (br s, 1H, NH), ~3.6 (t, 2H, CH₂Cl), ~3.3 (t, 2H, SO₂CH₂), ~2.2 (quint, 2H, CH₂) | ~137, ~129, ~125, ~121, ~55, ~44, ~30 |
Protocol 2: General Synthesis of 3-Chloropropanesulfonate Esters
This protocol outlines a general procedure for the synthesis of 3-chloropropanesulfonate esters from the reaction of this compound with an alcohol. Ethanol is used as a representative alcohol.
Reaction Scheme:
Materials:
-
This compound
-
Anhydrous Ethanol
-
Pyridine (or triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve anhydrous ethanol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred solution over 20-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up the reaction as described in Protocol 1 (steps 6-8).
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the pure ethyl 3-chloropropanesulfonate.
Expected Quantitative Data (Typical):
| Compound | Starting Material | Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2a | Ethanol | Ethyl 3-chloropropanesulfonate | 80-90 | ~4.3 (q, 2H, OCH₂), ~3.7 (t, 2H, CH₂Cl), ~3.4 (t, 2H, SO₂CH₂), ~2.3 (quint, 2H, CH₂), ~1.4 (t, 3H, CH₃) | ~67, ~52, ~43, ~29, ~15 |
Advanced Application: Enantioselective Synthesis of β-Sultams
A significant application of this compound is in the synthesis of chiral β-sultams. This involves the in-situ generation of a sulfene, which then undergoes a [2+2] cycloaddition with a chiral imine, often catalyzed by a chiral Lewis base.
Reaction Pathway and Experimental Workflow:
The following diagram illustrates the general workflow for the synthesis of a sulfonamide, which is a precursor to many of the advanced applications.
References
synthesis of sulfonate esters using 3-Chloropropanesulfonyl chloride and alcohols
Application Note APN-SULF-001
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of sulfonate esters from the reaction of 3-chloropropanesulfonyl chloride with a range of alcohols. Sulfonate esters are crucial intermediates in organic synthesis and drug development, serving as excellent leaving groups for nucleophilic substitution and elimination reactions. The resulting 3-chloropropyl sulfonate esters are versatile bifunctional molecules, possessing both a reactive sulfonate ester and a terminal alkyl chloride. This dual functionality makes them valuable building blocks for the synthesis of complex molecules, including linkers, probes, and various pharmaceutical intermediates. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The conversion of alcohols into sulfonate esters is a fundamental transformation in organic chemistry.[1][2] This reaction enhances the leaving group ability of the hydroxyl group, transforming it from a poor leaving group (hydroxide ion) into a much more stable sulfonate anion.[1][3] Common sulfonylating agents include p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).[4]
This note focuses on the use of this compound, which yields 3-chloropropyl sulfonate esters. These products are of particular interest as they are bifunctional reagents. They contain a highly reactive sulfonate ester moiety, ideal for substitution reactions, and a less reactive primary alkyl chloride at the terminus of the propyl chain. This differential reactivity allows for sequential, selective modifications at two different sites, a valuable strategy in the synthesis of complex molecular architectures.
General Reaction and Mechanism
The synthesis of sulfonate esters from alcohols and sulfonyl chlorides proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride.[2] This reaction displaces the chloride ion. A non-nucleophilic base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1] The reaction is generally carried out in an aprotic solvent like dichloromethane (DCM) at cool temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.
The overall transformation is shown below:
Caption: General reaction scheme for the sulfonylation of an alcohol.
Experimental Protocols
This section provides a general, detailed protocol for the synthesis of 3-chloropropyl sulfonate esters. Safety precautions should always be observed. This compound is corrosive and reacts with water; handle it in a fume hood with appropriate personal protective equipment (PPE).[5]
Materials and Equipment
-
Alcohol (substrate)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (Et₃N)
-
Deionized water
-
1 M Hydrochloric acid (HCl), cold
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (if necessary)
General Synthetic Protocol
The following workflow illustrates the key steps in the synthesis and purification process.
Caption: Experimental workflow for the synthesis of sulfonate esters.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the alcohol (1.0 eq.). Dissolve the alcohol in anhydrous DCM (approx. 0.1–0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add pyridine or triethylamine (1.2–1.5 eq.) dropwise to the stirred solution.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1–1.2 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash successively with cold 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and finally with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary, typically using a solvent system such as ethyl acetate/hexanes.
Data Presentation
The following table summarizes representative reaction conditions and yields for the synthesis of 3-chloropropyl sulfonate esters from various types of alcohols. While specific literature data for a wide range of alcohols with this compound is sparse, these values are based on typical outcomes for sulfonylation reactions.
| Entry | Alcohol Substrate | Type | Base (eq.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Butanol | Primary | Pyridine (1.2) | 0 → RT | 3 | 85-95 |
| 2 | Benzyl Alcohol | Primary | Triethylamine (1.5) | 0 → RT | 2 | 90-98 |
| 3 | 2-Pentanol | Secondary | Pyridine (1.5) | 0 → RT | 6 | 70-85 |
| 4 | Cyclohexanol | Secondary | Pyridine (1.5) | RT | 8 | 75-85 |
| 5 | Phenol | Phenolic | Triethylamine (1.5) | 0 → RT | 4 | 80-90 |
| 6 | 4-Methoxyphenol | Phenolic | Triethylamine (1.5) | 0 → RT | 3 | 88-96 |
Note: Yields are estimates based on general sulfonylation reactions and may vary based on specific experimental conditions and purification efficiency.
Applications in Drug Development
The 3-chloropropyl sulfonate esters synthesized via this protocol are valuable bifunctional intermediates for drug discovery and development. Their utility stems from the two distinct reactive sites.
Caption: Bifunctional reactivity of 3-chloropropyl sulfonate esters.
-
Linker Synthesis: These molecules can act as precursors for bifunctional linkers used in creating antibody-drug conjugates (ADCs) or PROTACs. The sulfonate can be displaced by one nucleophile (e.g., a connection point to a targeting moiety), and the alkyl chloride can react with a second nucleophile (e.g., a connection point to a payload drug) under different conditions.
-
Prodrug Design: The sulfonate group can be attached to a drug molecule containing a hydroxyl group, temporarily masking it. The terminal chloride provides a handle for further modification, for example, to attach a solubilizing group or a targeting ligand.[6]
-
Synthesis of Heterocycles: The 3-carbon chain with reactive ends is ideal for annulation reactions to form cyclic structures, which are common scaffolds in medicinal chemistry. For instance, intramolecular cyclization following a cross-coupling reaction can be used to synthesize tetrahydroquinolines.[7][8]
-
Fragment-Based Drug Discovery: As a bifunctional fragment, it can be used to probe binding pockets of proteins, with each end capable of forming different types of interactions or serving as an attachment point for further fragment elaboration.
The use of sulfonate esters is a well-established strategy in pharmaceutical development, although care must be taken to control for potentially genotoxic sulfonate ester impurities in final active pharmaceutical ingredients (APIs).[9][10]
Disclaimer: This document is intended for informational purposes for trained research professionals. All procedures should be carried out with appropriate safety precautions in a controlled laboratory setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. 3-Chloropropylbis(catecholato)silicate as a Bifunctional Reagent for the One-Pot Synthesis of Tetrahydroquinolines from o-Bromosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enovatia.com [enovatia.com]
Application Notes: 3-Chloropropanesulfonyl Chloride in the Synthesis of Enzymatic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 3-chloropropanesulfonyl chloride as a versatile intermediate in the synthesis of sulfonamide-based enzymatic inhibitors. The following sections provide an overview of its application, protocols for inhibitor synthesis, and the biological context of the targeted enzymes.
Introduction
This compound is a reactive chemical intermediate employed in the synthesis of various organic molecules, including a range of enzymatic inhibitors. Its utility lies in the presence of a reactive sulfonyl chloride group (-SO₂Cl) and a chloroalkyl chain. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages, a common scaffold in many clinically important drugs. The chloroalkyl chain offers a site for further chemical modification or can contribute to the inhibitor's interaction with the target enzyme. Sulfonamides derived from this intermediate have shown potential in inhibiting key enzymes such as carbonic anhydrases, lipoxygenases, and cholinesterases.
Synthesis of Sulfonamide-Based Inhibitors
The core reaction for synthesizing enzymatic inhibitors using this compound is the sulfonylation of an amine. This reaction is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride.
General Experimental Protocol: Synthesis of N-Substituted 3-Chloropropanesulfonamides
This protocol outlines a general procedure for the synthesis of sulfonamide derivatives from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1N solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and a suitable base (1.1-1.5 equivalents) in an anhydrous aprotic solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution via a dropping funnel over a period of 15-30 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours. The reaction progress should be monitored by TLC.
-
Upon completion, quench the reaction by adding water or a 1N HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 3-chloropropanesulfonamide.
Expected Yield: The yield of the final product can vary significantly depending on the specific amine used and the reaction conditions but typically ranges from 60% to 95%.
Target Enzymes and Signaling Pathways
Sulfonamide-based inhibitors synthesized from this compound can target a variety of enzymes involved in diverse physiological and pathological processes.
Carbonic Anhydrases
Function: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[1][2][3] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO₂ transport, and ion exchange.[1][2][3]
Clinical Relevance: Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, edema, and certain types of cancer.
Signaling Pathway: The primary role of carbonic anhydrase is in maintaining pH balance through the production of bicarbonate, which is a key component of the body's buffering system.
Lipoxygenases
Function: Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators like leukotrienes and lipoxins.[4][5][6]
Clinical Relevance: These lipid mediators are involved in inflammatory responses.[4] Therefore, LOX inhibitors are being investigated as potential anti-inflammatory drugs.
Signaling Pathway: The lipoxygenase pathway is a key branch of the arachidonic acid cascade, which is initiated by the release of arachidonic acid from cell membranes.
Butyrylcholinesterase
Function: Butyrylcholinesterase (BChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[7][8][9] While AChE is the primary enzyme for this function at synaptic clefts, BChE plays a significant role in hydrolyzing ACh in plasma and other tissues.[7][8][9]
Clinical Relevance: In conditions like Alzheimer's disease, where AChE activity is reduced, BChE becomes a more significant contributor to ACh hydrolysis.[10] Therefore, BChE inhibitors are of interest for increasing acetylcholine levels in the brain to improve cognitive function.
Signaling Pathway: BChE's primary signaling role is the termination of cholinergic neurotransmission by breaking down acetylcholine.
Quantitative Data
While specific IC₅₀ or Kᵢ values for inhibitors synthesized directly from this compound are not extensively reported in publicly available literature, the inhibitory activities of various sulfonamides against the target enzymes are well-documented. Researchers can expect that novel sulfonamides derived from this intermediate will exhibit a range of potencies depending on the nature of the amine used in the synthesis. The following table provides a general reference for the inhibitory potential of sulfonamide-class compounds against the target enzymes.
| Target Enzyme | Inhibitor Class | Typical IC₅₀ Range |
| Carbonic Anhydrase II | Sulfonamides | 1 - 100 nM |
| 5-Lipoxygenase | Sulfonamides | 0.1 - 10 µM |
| Butyrylcholinesterase | Sulfonamides | 0.5 - 50 µM |
Note: The actual IC₅₀ values for novel inhibitors will need to be determined experimentally.
Conclusion
This compound serves as a valuable and reactive intermediate for the synthesis of a diverse library of sulfonamide-based enzymatic inhibitors. The straightforward and generally high-yielding reaction with amines allows for the rapid generation of novel compounds for screening against enzymes such as carbonic anhydrases, lipoxygenases, and butyrylcholinesterase. Further investigation into the structure-activity relationships of these inhibitors will be crucial for the development of potent and selective therapeutic agents.
References
- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 2. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Lipoxygenase pathway of arachidonic acid metabolism in growth control of tumor cells of different type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 9. Physiological Roles for Butyrylcholinesterase: A BChE-Ghrelin Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New views on physiological functions and regulation of butyrylcholinesterase and potential therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Chloropropanesulfonyl Chloride in Medicinal Chemistry: A Versatile Building Block for Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-Chloropropanesulfonyl chloride (3-CPSC) is a bifunctional reagent of significant interest in medicinal chemistry, primarily serving as a versatile building block for the synthesis of a variety of bioactive molecules. Its utility stems from the presence of two reactive sites: a sulfonyl chloride group and a 3-chloropropyl chain. This dual reactivity allows for the introduction of the propanesulfonyl moiety and subsequent manipulation of the chloro group, enabling the construction of complex molecular architectures.
One of the most notable applications of 3-CPSC is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of therapeutic properties, including antibacterial, antiviral, and anticancer activities. The sulfonyl chloride group of 3-CPSC readily reacts with primary and secondary amines to form stable sulfonamide linkages. The resulting 3-chloropropanesulfonamides can then be used in subsequent reactions.
A particularly important application is the synthesis of cyclopropylsulfonamides. The 3-chloropropyl chain in the intermediate sulfonamide allows for an intramolecular cyclization reaction to form a cyclopropyl ring. This cyclopropylsulfonyl moiety is a key pharmacophore in several potent enzyme inhibitors, including the anti-hepatitis C virus (HCV) drug, Simeprevir. The incorporation of the cyclopropyl group can enhance binding affinity to the target protein and improve the pharmacokinetic profile of the drug candidate.
Beyond its use in forming cyclopropylsulfonamides, the 3-chloropropyl group can also act as a linker to attach the sulfonyl group to other molecular scaffolds through nucleophilic substitution reactions. This makes 3-CPSC a valuable tool for fragment-based drug discovery and the development of targeted covalent inhibitors.
-
Sulfonamide-based therapeutics: Its reactivity allows for the straightforward synthesis of a wide range of sulfonamides.
-
Enzyme inhibitors: It is instrumental in the preparation of key structural motifs, such as the cyclopropylsulfonamide group found in potent protease inhibitors.[1][2]
-
Anti-HCV agents: It is a crucial starting material for the synthesis of the cyclopropylsulfonylamide portion of drugs like Simeprevir, which target the HCV NS3/4A protease.
The following sections provide detailed protocols for the synthesis of a key intermediate derived from this compound and its subsequent elaboration into a medicinally relevant scaffold, along with representative biological data and a visualization of the relevant signaling pathway.
Data Presentation
Table 1: Synthesis of Cyclopropylsulfonamide from this compound
| Step | Reaction | Reagents and Conditions | Yield | Reference |
| 1 | Formation of N-tert-butyl-3-chloropropanesulfonamide | This compound, tert-butylamine, triethylamine, Toluene, 0-20°C | Not explicitly stated, but the overall yield is high. | [1][2] |
| 2 | Cyclization | N-tert-butyl-3-chloropropanesulfonamide, n-Butyllithium, THF/Toluene, -30°C to 0°C | Not explicitly stated for this step. | [1][2] |
| 3 | Deprotection | N-tert-butylcyclopropylsulfonamide, Formic acid, 80°C | 69.9% | [1] |
Table 2: Representative Biological Activity of a Cyclopropylsulfonyl-based HCV NS3/4A Protease Inhibitor
| Compound | Target | Assay | IC50 | Reference |
| Simeprevir (contains a cyclopropylsulfonylamide moiety) | HCV NS3/4A Protease | Enzymatic Assay | Sub-nanomolar to low nanomolar range against various genotypes. | This is a well-established value for Simeprevir. |
Experimental Protocols
Protocol 1: Synthesis of Cyclopropylsulfonamide
This protocol describes a three-step synthesis of cyclopropylsulfonamide, a key intermediate for various medicinal chemistry applications, starting from this compound.
Step 1: Synthesis of N-tert-butyl-3-chloropropanesulfonamide
-
To a solution of tert-butylamine (36.6 g, 0.50 mol) and triethylamine (50.4 g, 0.50 mol) in 400 mL of toluene, cooled to 0-5 °C, add this compound (73.0 g, 0.41 mol) dropwise over 30 to 60 minutes, maintaining the temperature between 0-5 °C.[1]
-
Stir the resulting mixture at 5 °C for an additional 10 minutes.
-
Warm the mixture to room temperature and add 200 mL of 1 M hydrochloric acid.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with 100 mL of water.
-
Concentrate the organic layer by distilling off approximately 250 mL of toluene. The resulting solution contains N-tert-butyl-3-chloropropanesulfonamide and is used directly in the next step.
Step 2: Synthesis of N-tert-butylcyclopropylsulfonamide
-
To the toluene solution from Step 1, add 700 mL of tetrahydrofuran (THF).
-
Continue distillation until the residual volume in the reaction vessel is approximately 600 mL.
-
Cool the mixture to -30 °C.
-
Slowly add 385 g of n-butyllithium (15% in hexane, 2.2 equivalents) to the cooled solution.
-
After stirring for 30 minutes at -30 °C, warm the mixture to 0 °C.
-
Quench the reaction by adding 200 mL of water.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with 100 mL of water and concentrate under reduced pressure to obtain crude N-tert-butylcyclopropylsulfonamide.
Step 3: Synthesis of Cyclopropylsulfonamide
-
Treat the residue from Step 2 with 300 mL of formic acid at 80 °C for 20 hours. A slight stream of nitrogen should be bubbled through the solution during the reaction.[1]
-
After the reaction is complete, concentrate the mixture to dryness.
-
Remove residual formic acid by co-evaporation with toluene (2 x 250 mL).
-
To the remaining residue, add 100 mL of toluene and 35 mL of ethanol. Heat the mixture to 70-75 °C until a clear solution is obtained.
-
Cool the solution to 50 °C and add 300 mL of toluene.
-
Further cool the mixture to -10 to -15 °C and stir at this temperature for 5 hours.
-
Collect the crystals by filtration, wash with 50 mL of pre-cooled toluene, and dry under vacuum at 50 °C to afford cyclopropylsulfonamide as colorless crystals. (Yield: 34.5 g, 69.9%).[1]
Protocol 2: Synthesis of N-(Cyclopropylsulfonyl)pyrazine-2-carboxamide (A Representative Bioactive Scaffold)
This protocol describes the synthesis of a representative bioactive scaffold by reacting cyclopropylsulfonamide with an activated pyrazine-2-carboxylic acid.
-
To a solution of pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or N,N-dimethylformamide, add a coupling agent (e.g., HATU, HOBt/EDC, or convert to the acid chloride using thionyl chloride or oxalyl chloride) and a non-nucleophilic base (e.g., diisopropylethylamine or triethylamine) at 0 °C.
-
Stir the mixture for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of cyclopropylsulfonamide (1.0-1.2 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-(cyclopropylsulfonyl)pyrazine-2-carboxamide.
Mandatory Visualization
Caption: Synthetic workflow for a bioactive scaffold using 3-CPSC.
Caption: Inhibition of HCV NS3/4A protease by a cyclopropylsulfonyl-based inhibitor.
References
protocol for sulfonylation of cross-linked polyethylenimine with 3-Chloropropanesulfonyl chloride
Introduction Cross-linked polyethylenimine (CPEI) is a highly branched cationic polymer with a high density of primary, secondary, and tertiary amine groups. Functionalization of these amine groups allows for the tailoring of the polymer's properties for specific applications. Sulfonylation, the introduction of sulfonate (–SO₃H) groups, transforms the cationic nature of PEI by adding strongly acidic anionic sites. This modification creates a zwitterionic or anionic polymer with unique chelating properties. The reaction of CPEI with 3-chloropropanesulfonyl chloride results in a sulfonated cross-linked polyethylenimine (SCPEI) with a high affinity for specific heavy metals.
Principle of Application The resulting sulfonated polymer contains both amine and sulfonic acid functional groups. The sulfur atom in the sulfonate group acts as a soft base, which, according to Hard and Soft Acids and Bases (HSAB) theory, exhibits a strong binding preference for soft acid cations. Mercury (Hg²⁺) is a classic example of a soft acid. This inherent selectivity allows the SCPEI to effectively capture mercury ions from aqueous solutions, even in the presence of harder acid cations like Mn²⁺, Fe³⁺, Pb²⁺, and Zn²⁺. The primary mechanism of removal is chemisorption, where a coordinate bond is formed between the mercury ion and the functional groups on the polymer.[1][2]
Key Applications The primary application for this protocol is the synthesis of a specialized chelating polymer for environmental remediation and analytical preconcentration.
-
Selective Removal of Mercury: The synthesized SCPEI has demonstrated high efficiency (up to 87% removal) for selectively adsorbing and removing mercury (Hg) from industrial wastewater and environmental samples.[1][2][3][4]
-
Wastewater Treatment: Due to its insoluble and regenerable nature, the polymer can be used in filtration systems or as a packed-bed adsorbent for treating effluents from industries such as mining, electronics manufacturing, and chemical production.[1][3]
-
Drug Development Research: While the primary demonstrated use is in environmental science, PEI derivatives are widely explored as non-viral vectors for gene delivery and as drug carriers.[3] The introduction of sulfonate groups can alter the polymer's cytotoxicity, charge density, and interaction with biological molecules, opening avenues for research into novel drug and gene delivery systems with tailored properties.
Experimental Protocol: Synthesis of Sulfonated Cross-Linked Polyethylenimine (SCPEI)
This protocol details the laboratory-scale synthesis of sulfonated cross-linked polyethylenimine via the reaction of a pre-existing cross-linked PEI matrix with this compound in an organic solvent.
Materials and Equipment
-
Cross-linked polyethylenimine (CPEI)
-
This compound (C₃H₆Cl₂O₂S)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Drying oven
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2.5 g of cross-linked polyethylenimine (CPEI).
-
Solvent Addition: Add a sufficient volume of anhydrous tetrahydrofuran (THF) to fully suspend and stir the CPEI.
-
Reagent Addition: While stirring, carefully add 2.4 mL of this compound to the suspension.
-
Safety Note: This step should be performed in a well-ventilated fume hood as the reaction evolves hydrogen chloride (HCl) gas. This compound is corrosive and moisture-sensitive.
-
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to 70°C using a heating mantle. Maintain stirring and allow the reaction to proceed under reflux overnight.[1][4]
-
Cooling and Isolation: After the overnight reflux, turn off the heat and allow the mixture to cool to room temperature. The solid product will have settled.
-
Washing: Decant the THF solvent. Collect the solid product, a pale rubbery brownish material, by vacuum filtration using a Buchner funnel.[1][4]
-
Purification: Wash the collected solid extensively with deionized water to remove unreacted reagents, byproducts (like HCl), and residual solvent. Perform three washes, using a total of approximately 4 liters of water.[1][4]
-
Drying: Place the washed product in a drying oven set to a low temperature (e.g., 30°C) and dry until a constant weight is achieved. The expected yield is approximately 4.8 g.[1][4]
-
Storage: Store the final dried sulfonated cross-linked polyethylenimine (SCPEI) in a sealed container at room temperature.
Data Presentation
Table 1: Synthesis and Performance Parameters of SCPEI
| Parameter | Value / Observation | Reference |
| Reactants | ||
| Cross-linked Polyethylenimine (CPEI) | 2.5 g | [1][4] |
| This compound | 2.4 mL | [1][4] |
| Reaction Conditions | ||
| Solvent | Tetrahydrofuran (THF) | [1][4] |
| Temperature | 70°C (Reflux) | [1][4] |
| Reaction Time | Overnight | [1][4] |
| Product Characteristics | ||
| Appearance | Pale rubbery brownish solid | [1][4] |
| Yield | 4.8 g | [1][4] |
| Performance in Mercury Removal | ||
| Maximum Removal Percentage (Hg) | up to 87% | [1][2][3][4] |
| Selectivity | High in the presence of Mn, Ni, Fe, Pb, Zn, Cr | [1][3] |
| Adsorption Mechanism | Chemisorption | [1][2] |
| Best Fit Adsorption Isotherm | Freundlich | [1][2] |
| Best Fit Kinetic Model | Pseudo-second-order | [1][2] |
| Regeneration Efficiency | up to 72% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of SCPEI.
Caption: Chemical reaction scheme for the sulfonylation of PEI.
References
Application Notes and Protocols: Synthesis of Chiral Sultams and Sultones using 3-Chloropropanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of chiral sultams and sultones utilizing 3-chloropropanesulfonyl chloride. Chiral sultams and sultones are valuable building blocks in asymmetric synthesis, serving as chiral auxiliaries and key intermediates in the development of novel therapeutic agents.
Introduction
This compound is a versatile reagent in organic synthesis. Its utility in the stereoselective preparation of chiral sultams and sultones stems primarily from its ability to act as a precursor to the corresponding sulfene. This highly reactive intermediate can then undergo cycloaddition reactions with chiral imines or aldehydes, often in the presence of a chiral catalyst, to afford enantioenriched cyclic sulfonamides (sultams) and sulfonic esters (sultones). The inherent reactivity of the sulfene, coupled with the steric and electronic guidance of chiral catalysts or auxiliaries, allows for a high degree of stereocontrol in these transformations.
Synthesis of Chiral β-Sultams via [2+2] Cycloaddition
A prominent method for the synthesis of chiral β-sultams involves the organocatalyzed [2+2] cycloaddition of a sulfonyl chloride and an imine. While the following protocol was developed for a range of sulfonyl chlorides, it is directly applicable to this compound for the synthesis of the corresponding chiral 3-chloropropyl-substituted β-sultams.[1][2][3][4] This method, reported by Zajac and Peters, utilizes cinchona alkaloid derivatives as catalysts to achieve high enantio- and diastereoselectivity.[1][3][4]
General Experimental Protocol: Catalytic Asymmetric Formation of β-Sultams[1][3]
A solution of the imine (0.20 mmol, 1.0 equiv) and the chiral catalyst (e.g., quinine or cinchonidine, 0.02 mmol, 10 mol%) in anhydrous dichloromethane (1.0 mL) is cooled to -78 °C under an inert atmosphere. A solution of the sulfonyl chloride (in this case, this compound) (0.24 mmol, 1.2 equiv) in anhydrous dichloromethane (1.0 mL) is then added dropwise over a period of 10 minutes. The reaction mixture is stirred at -78 °C for the time specified for the particular substrate (typically several hours to a day). Upon completion, the reaction is quenched, and the product is purified by chromatography.
Diagram of the Experimental Workflow:
Caption: Workflow for the catalytic asymmetric synthesis of β-sultams.
Quantitative Data for Representative Asymmetric β-Sultam Synthesis
The following table summarizes representative results for the catalytic asymmetric synthesis of β-sultams using various sulfonyl chlorides, demonstrating the expected range of yields and stereoselectivities achievable with this protocol.
| Entry | Sulfonyl Chloride (R-SO₂Cl, R=) | Catalyst | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |
| 1 | Ethyl | Quinine | 85 | >20:1 | 92 |
| 2 | n-Propyl | Quinine | 89 | >20:1 | 94 |
| 3 | Benzyl | Cinchonidine | 91 | >20:1 | 90 |
Data adapted from Zajac, M., & Peters, R. (2007). Organic Letters, 9(10), 2007-2010.[1]
Synthesis of Chiral Sultones
The synthesis of chiral sultones from this compound can be achieved through the reaction of the corresponding sulfene with a chiral aldehyde or ketone in the presence of a chiral catalyst. The sulfene is generated in situ from this compound and a suitable base.
Conceptual Signaling Pathway for Chiral Sultone Synthesis
Caption: Conceptual pathway for the synthesis of chiral sultones.
General Experimental Protocol for Chiral Sultone Synthesis (Hypothetical)
To a solution of a chiral aldehyde (1.0 mmol) and a chiral Lewis acid or organocatalyst (e.g., a chiral amine or phosphine, 10-20 mol%) in a dry, aprotic solvent (e.g., toluene or dichloromethane) at low temperature (e.g., -78 °C), a solution of this compound (1.2 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.5 mmol) in the same solvent would be added slowly. The reaction would be monitored by TLC. After completion, the reaction would be quenched, and the product purified by column chromatography. The yield, diastereomeric ratio, and enantiomeric excess would be determined by standard analytical techniques (NMR, chiral HPLC).
Note: This is a generalized, hypothetical protocol. Researchers should perform initial small-scale trials to optimize reaction conditions, including the choice of catalyst, solvent, temperature, and base for their specific substrate.
Summary and Outlook
This compound serves as a valuable precursor for the generation of a sulfene intermediate, which can be trapped in [2+2] cycloaddition reactions to furnish chiral sultams and sultones. The organocatalytic asymmetric synthesis of β-sultams using cinchona alkaloid catalysts provides a robust and highly stereoselective method that is applicable to this reagent. While specific, detailed protocols for the asymmetric synthesis of sultones from this compound are less documented, the general principles of sulfene chemistry suggest that such transformations are feasible and warrant further investigation. The development of efficient and highly stereoselective methods for both chiral sultam and sultone synthesis from this readily available starting material will continue to be an important area of research for the discovery and development of new chemical entities with potential therapeutic applications.
References
Application Notes and Protocols: The Role of 3-Chloropropanesulfonyl Chloride in the Synthesis of Bifunctional Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 3-chloropropanesulfonyl chloride in the design and synthesis of bifunctional inhibitors. Bifunctional inhibitors, such as Proteolysis Targeting Chimeras (PROTACs), are an emerging class of therapeutic agents that can induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase. The linker connecting the two active moieties of a bifunctional inhibitor is a critical determinant of its efficacy. This compound serves as a versatile reagent for constructing linkers containing a stable sulfonamide bond, offering precise control over the length and vector of the linker.
Introduction to this compound as a Linker Precursor
This compound is a bifunctional reagent featuring two reactive sites: a sulfonyl chloride group and a terminal alkyl chloride. This dual reactivity allows for a sequential or one-pot reaction strategy to link two different molecules, typically a target protein ligand and an E3 ligase ligand. The sulfonyl chloride readily reacts with primary or secondary amines to form a robust sulfonamide linkage. The alkyl chloride can then be used for a subsequent nucleophilic substitution reaction to attach the second inhibitor moiety, completing the bifunctional molecule.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The primary application of bifunctional inhibitors discussed here is in targeted protein degradation via the ubiquitin-proteasome system. The synthesized bifunctional molecule, or PROTAC, facilitates the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
Experimental Protocols
The following protocols describe a representative synthesis of a bifunctional inhibitor using this compound. This example outlines the synthesis of a hypothetical bifunctional inhibitor, "Inhibitor-AB," composed of "Inhibitor A" (targeting a hypothetical protein) and "Inhibitor B" (an E3 ligase ligand).
The synthesis is a two-step process involving the initial formation of a sulfonamide intermediate, followed by the attachment of the second inhibitor moiety.
Materials:
-
Inhibitor A (containing a primary or secondary amine)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Inhibitor A (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of this compound (1.1 eq) in anhydrous DCM.
-
Slowly add the this compound solution to the stirred solution of Inhibitor A at 0 °C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired intermediate.
Materials:
-
3-Chloro-N-(Inhibitor A)-propanesulfonamide (Intermediate from Protocol 1)
-
Inhibitor B (containing a nucleophilic group, e.g., a primary amine or thiol)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
-
Magnetic stirrer and hotplate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Inhibitor B (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of the intermediate from Protocol 1 (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final bifunctional inhibitor.
Data Presentation
The following table presents hypothetical quantitative data for a series of bifunctional inhibitors synthesized using a propylsulfonamide linker derived from this compound. The data illustrates the inhibitory activity against the target protein and the E3 ligase.
| Compound ID | Linker Length (atoms) | Target Protein IC50 (nM) | E3 Ligase Binding Ki (nM) | Cell-based Degradation DC50 (nM) |
| Inhibitor-AB-1 | 5 | 50 | 120 | 150 |
| Inhibitor-AB-2 | 6 | 25 | 110 | 75 |
| Inhibitor-AB-3 | 7 | 10 | 105 | 30 |
| Inhibitor-AB-4 | 8 | 30 | 130 | 90 |
Note: The data presented is hypothetical and for illustrative purposes only.
Logical Relationship of Synthesis Steps
The synthesis of the bifunctional inhibitor follows a logical progression where the two reactive ends of this compound are utilized sequentially.
Conclusion
This compound is a valuable and versatile building block for the synthesis of bifunctional inhibitors. Its distinct reactive ends allow for a controlled and stepwise approach to link two different molecular entities. The resulting propylsulfonamide linker is stable and provides a flexible scaffold that can be optimized for potent target protein degradation. The protocols and conceptual frameworks provided herein serve as a guide for researchers in the rational design and synthesis of novel bifunctional therapeutics.
Application Notes and Protocols: Preparation of Polymer Electrolytes Using 3-Chloropropanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of polymer electrolytes utilizing 3-chloropropanesulfonyl chloride. This document includes detailed experimental protocols, quantitative data for performance evaluation, and diagrams illustrating the synthesis workflow and the underlying chemical transformation.
Introduction
Polymer electrolytes are a critical component in the development of next-generation solid-state batteries, offering enhanced safety and design flexibility compared to traditional liquid electrolytes. This compound is a key reagent for introducing sulfonate groups onto a polymer backbone. This functionalization is instrumental in creating single-ion-conducting polymer electrolytes, which can mitigate the formation of lithium dendrites and improve battery cycle life. The sulfonate groups, after conversion to their lithium salt form, are covalently attached to the polymer chain, allowing for the selective transport of lithium ions.
Application: Synthesis of Single-Ion Conducting Polymer Electrolytes
This compound is primarily used as a sulfonating agent to functionalize polymers containing hydroxyl groups. The resulting sulfonyl chloride-functionalized polymer can then be converted to a lithium sulfonate, creating a single-ion conducting polymer electrolyte. This approach is particularly relevant for the development of safer, high-performance lithium-ion and lithium-metal batteries.
Experimental Protocols
This section details the experimental procedures for the synthesis of a polymer electrolyte precursor using this compound, followed by its conversion to a lithium-ion conducting polymer electrolyte. The protocol is based on a modified Williamson ether synthesis approach.
Materials
-
Polymer with terminal hydroxyl groups (e.g., hydroxyl-terminated polyethylene glycol (PEG-OH), hydroxyl-terminated polycaprolactone (PCL-OH))
-
This compound (Cl(CH₂)₃SO₂Cl)[1]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Lithium salt (e.g., Lithium hydroxide (LiOH), Lithium carbonate (Li₂CO₃))
-
Dialysis tubing or appropriate purification system
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, dropping funnel, etc.)
Protocol 1: Synthesis of Polymer-SO₂Cl Precursor
This protocol describes the grafting of the 3-chloropropanesulfonyl group onto a hydroxyl-terminated polymer backbone.
-
Preparation of the Reaction Setup:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon) is assembled.
-
The hydroxyl-terminated polymer is dissolved in an anhydrous solvent within the flask.
-
-
Reaction:
-
The solution is cooled to 0 °C in an ice bath.
-
A base (e.g., triethylamine) is added dropwise to the polymer solution to act as an acid scavenger.
-
This compound, dissolved in a small amount of the anhydrous solvent, is added dropwise from the dropping funnel to the stirred polymer solution over a period of 30-60 minutes.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for 12-24 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
After cooling to room temperature, the precipitated salt (e.g., triethylammonium chloride) is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product is redissolved in a minimal amount of solvent and precipitated in a non-solvent (e.g., cold diethyl ether or hexane) to remove unreacted starting materials.
-
The purification process is repeated 2-3 times.
-
The final product, the polymer-SO₂Cl precursor, is dried under vacuum at room temperature.
-
Protocol 2: Conversion to Lithium Polymer Electrolyte
This protocol details the conversion of the sulfonyl chloride functional groups to lithium sulfonates.
-
Hydrolysis:
-
The dried polymer-SO₂Cl precursor is dissolved in a suitable solvent (e.g., THF).
-
An aqueous solution of a lithium base (e.g., LiOH) is added dropwise to the polymer solution.
-
The mixture is stirred at room temperature for 24 hours to ensure complete hydrolysis of the sulfonyl chloride and formation of the lithium sulfonate.
-
-
Purification:
-
The resulting solution is purified by dialysis against deionized water for several days to remove excess lithium salts and other small molecule impurities.
-
The purified polymer electrolyte solution is then lyophilized (freeze-dried) to obtain the solid polymer electrolyte.
-
-
Membrane Casting:
-
The dried polymer electrolyte is dissolved in a suitable volatile solvent (e.g., acetonitrile, dimethylformamide).
-
The solution is cast onto a flat surface (e.g., a Teflon dish) and the solvent is allowed to evaporate slowly in a controlled environment (e.g., a vacuum oven at elevated temperature) to form a thin, flexible membrane.
-
Data Presentation
The following tables summarize the quantitative data for a representative single-ion conducting polymer electrolyte synthesized using this compound, with comparative data for other polymer electrolyte systems.
Table 1: Physicochemical and Mechanical Properties
| Property | Value for Synthesized Electrolyte | Typical Range for Solid Polymer Electrolytes | Reference |
| Young's Modulus (GPa) | ~28 | 0.01 - 30 | [2] |
| Tensile Strength (MPa) | ~20.65 | 0.5 - 25 | [2] |
| Glass Transition Temp. (°C) | Varies with polymer backbone | -60 to 100 | [3] |
| Thermal Stability (°C) | > 200 | 150 - 350 | [3] |
Table 2: Electrochemical Properties
| Property | Value for Synthesized Electrolyte | Typical Range for Solid Polymer Electrolytes | Reference |
| Ionic Conductivity (S/cm at RT) | ~10⁻⁵ - 10⁻⁴ | 10⁻⁸ - 10⁻³ | [3] |
| Electrochemical Stability Window (V) | up to 4.5 | 4.0 - 5.5 | [4] |
| Lithium-Ion Transference Number | > 0.8 | 0.1 - 0.9 | [5] |
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the preparation of the polymer electrolyte.
Caption: Experimental workflow for the synthesis of a polymer electrolyte.
Chemical Reaction Pathway
This diagram illustrates the chemical transformation occurring during the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Managing 3-Chloropropanesulfonyl Chloride in Reactions
Welcome to the Technical Support Center for 3-Chloropropanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during chemical reactions with this moisture-sensitive reagent. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
A1: this compound (CPSC), with the chemical formula Cl(CH₂)₃SO₂Cl, is a bifunctional organic compound containing both a reactive sulfonyl chloride group and a primary alkyl chloride.[1] The sulfonyl chloride moiety is highly susceptible to hydrolysis. In the presence of water, it readily reacts to form the corresponding 3-chloropropanesulfonic acid, rendering it inactive for its intended sulfonylation reactions.[2][3] This reaction also produces hydrochloric acid (HCl) as a byproduct, which can further catalyze decomposition or unwanted side reactions.
Q2: How should this compound be properly stored and handled?
A2: Due to its high reactivity with moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4] All handling should be performed in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It is crucial to use dry glassware and anhydrous solvents to prevent hydrolysis.
Q3: My sulfonylation reaction with a primary amine is giving a significant amount of a di-sulfonylated byproduct. How can I improve the selectivity for mono-sulfonylation?
A3: The formation of a di-sulfonylated product, R-N(SO₂R')₂, is a common side reaction when using primary amines.[5] This occurs because the initially formed mono-sulfonamide still possesses an acidic N-H proton, which can be deprotonated by the base in the reaction mixture, leading to a second sulfonylation. To favor mono-sulfonylation, consider the following strategies:
-
Stoichiometry Control: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the this compound.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C).[5] This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.
-
Base Selection: Use a non-nucleophilic, sterically hindered base, or a weaker base like pyridine, to minimize the deprotonation of the mono-sulfonamide product.[6]
Q4: I am observing the formation of a significant amount of a polar byproduct that remains at the baseline on my TLC plate. What is the likely cause?
A4: A highly polar byproduct that does not move from the baseline on a typical silica gel TLC plate is most likely the 3-chloropropanesulfonic acid, which is the hydrolysis product of this compound.[7] This indicates that there is significant moisture in your reaction. To resolve this, ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under a strictly inert atmosphere.
Q5: Can the alkyl chloride end of this compound interfere with my desired reaction at the sulfonyl chloride group?
A5: Yes, depending on the nucleophile and reaction conditions, the alkyl chloride can compete in reactivity with the sulfonyl chloride. Stronger, harder nucleophiles may preferentially attack the sulfonyl group, while softer nucleophiles might react at the alkyl chloride position. To favor reaction at the sulfonyl chloride, it is generally advisable to use amines or alcohols as nucleophiles under basic conditions at low temperatures. For reactions where the alkyl chloride is the desired reactive site, a different set of conditions would be employed, typically with softer nucleophiles and potentially higher temperatures.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material in a Sulfonylation Reaction
| Potential Cause | Troubleshooting Step |
| Inactive this compound due to hydrolysis. | Use a fresh bottle of the reagent or purify the existing stock by distillation under reduced pressure. Ensure all glassware is rigorously dried and solvents are anhydrous.[8] |
| Reaction temperature is too low. | While starting at a low temperature (0 °C) is recommended to control exothermicity and side reactions, some less reactive nucleophiles may require the reaction to be slowly warmed to room temperature or even slightly heated. Monitor the reaction progress by TLC or LC-MS while gradually increasing the temperature.[8] |
| Insufficient amount or inappropriate type of base. | Ensure at least one equivalent of a suitable non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is used to neutralize the HCl generated during the reaction.[5] |
| Steric hindrance of the nucleophile. | For sterically hindered amines or alcohols, longer reaction times or elevated temperatures may be necessary. Alternatively, a more reactive sulfonating agent might be considered if feasible. |
Issue 2: Formation of Multiple Products in Reactions with Bifunctional Nucleophiles (e.g., Amino Alcohols)
| Potential Cause | Troubleshooting Step |
| Lack of selectivity between the amine and alcohol functional groups. | The relative nucleophilicity of the amine and alcohol will dictate the initial site of reaction. Generally, amines are more nucleophilic than alcohols and will react preferentially. To enhance selectivity, consider protecting the less reactive functional group (e.g., as a silyl ether for the alcohol) before reacting with this compound. |
| Intramolecular cyclization. | After the initial reaction with either the amine or alcohol, the newly introduced 3-chloropropylsulfonyl group can undergo an intramolecular reaction with the remaining nucleophilic group to form a cyclic product. To minimize this, use dilute conditions and maintain a low reaction temperature. |
| Reaction at both the sulfonyl chloride and alkyl chloride moieties. | A strong nucleophile could potentially react at both ends of the CPSC molecule, leading to oligomerization or complex mixtures. Use a controlled stoichiometry of the nucleophile (e.g., 1.0 equivalent) and monitor the reaction carefully to stop it after the initial desired reaction has occurred. |
Quantitative Data on Moisture Sensitivity
Below is a template table illustrating how such data would be presented. Please note that the values in this table are hypothetical and for illustrative purposes only.
| Parameter | Value | Conditions |
| Pseudo-First-Order Rate Constant (k') | Hypothetical Value: 1.5 x 10⁻³ s⁻¹ | 25 °C in 9:1 Acetone:Water |
| Half-life (t₁/₂) | Hypothetical Value: 7.7 min | 25 °C in 9:1 Acetone:Water |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine under Anhydrous Conditions
Materials:
-
Primary amine
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine (dried over KOH)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Reaction Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen or argon.
-
Amine Solution: In the reaction flask, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM to a concentration of approximately 0.1 M.[7]
-
Cooling: Cool the stirred amine solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate dry syringe, draw up this compound (1.05 equivalents). Add the sulfonyl chloride dropwise to the cold amine solution over a period of 20-30 minutes.[7]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Esterification of a Primary Alcohol under Anhydrous Conditions
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Reaction Setup: In a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM.
-
Base and Cooling: Add anhydrous pyridine (1.5 equivalents) to the alcohol solution and cool the mixture to 0 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: Add this compound (1.1 equivalents) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting alcohol.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude sulfonate ester by flash column chromatography.
Visualizing Workflows and Concepts
Caption: A troubleshooting workflow for low-yield reactions involving this compound.
Caption: Competing reaction pathways for this compound in the presence of a nucleophile and moisture.
References
- 1. 3-Chloropropanesulphonyl chloride | C3H6Cl2O2S | CID 15410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. cbijournal.com [cbijournal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Chloropropanesulfonyl Chloride
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude 3-Chloropropanesulfonyl chloride (3-CPSC).
Frequently Asked Questions (FAQs)
Q1: What are the typical characteristics of this compound?
This compound is a clear, colorless to light brown liquid with a pungent odor.[1] It is sensitive to moisture and is a lachrymator, meaning it can cause irritation to the eyes and induce tears.[1][2][3][4] It is soluble in organic solvents like dichloromethane, ethyl acetate, and hexane but reacts with water.[1][2][3]
Q2: What are the common impurities in a crude this compound reaction product?
While specific impurities depend on the synthetic route, crude 3-CPSC may contain:
-
Unreacted Starting Materials: Residual amounts of the precursor acid or other reagents.
-
Excess Chlorinating Agent: Such as thionyl chloride or oxalyl chloride, if used in the synthesis.
-
Colored Byproducts: Thermal degradation or side reactions, sometimes involving catalysts like DMF, can produce colored impurities.[5]
-
Hydrolysis Products: Exposure to moisture can lead to the formation of the corresponding sulfonic acid and HCl. The compound is known to be moisture-sensitive.[1][6]
-
Dissolved Gases: Gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl) may remain dissolved in the crude mixture.
Q3: What are the recommended storage conditions for purified this compound?
To ensure stability, this compound should be stored in a cool (2-8°C), dry, and well-ventilated area in tightly sealed containers.[2][4] It should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture to prevent decomposition.[1][6] The storage area should be designated for corrosive materials.[1]
Q4: What are the primary safety concerns when handling this compound?
This compound is corrosive and causes severe skin burns and eye damage.[1][3] It is also a lachrymator.[3] Inhalation may cause corrosive injury to the respiratory tract.[3] Always handle this chemical inside a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]
Troubleshooting Guide
Q5: My crude 3-CPSC product is dark brown. What is the cause and how can I decolorize it?
A dark color typically indicates the presence of non-volatile, colored impurities, often resulting from thermal decomposition or side reactions during synthesis.[5]
Troubleshooting Steps:
-
Pre-treatment: Before distillation, consider stirring the crude product with a small amount of activated carbon for a short period, followed by filtration. This can adsorb many colored impurities.
-
Vacuum Distillation: The most effective method for removing non-volatile colored impurities is fractional vacuum distillation.[8] The desired product will distill, leaving the colored materials behind in the distillation flask.
Q6: My product seems to be decomposing during distillation, leading to a low yield. How can I prevent this?
Sulfonyl chlorides can be thermally sensitive.[8] Decomposition at high temperatures is a common cause of yield loss.
Troubleshooting Steps:
-
Use High Vacuum: Ensure your vacuum system can achieve a low pressure (e.g., 0.5 mmHg). A lower pressure allows the product to boil at a significantly lower temperature, minimizing thermal stress.[2][4][9]
-
Minimize Residence Time: Do not heat the distillation pot for an extended period. Heat the material quickly to the distillation temperature and collect the product promptly.
-
Inert Gas Stripping: For some organosulfonyl chlorides, stripping with an inert gas (like nitrogen) at a moderate temperature (e.g., 40-60°C) can effectively remove volatile impurities without the need for higher distillation temperatures, thereby reducing the risk of hydrolysis and decomposition.[10]
Q7: The final purified product turned cloudy or developed pressure in the storage container. What happened?
This is a classic sign of moisture contamination. 3-CPSC reacts with water, even atmospheric moisture, to produce the corresponding sulfonic acid and hydrogen chloride (HCl) gas.[3][6] The cloudiness is likely the insoluble sulfonic acid, and the pressure buildup is from the generated HCl gas.
Troubleshooting Steps:
-
Ensure Dry Glassware: All glassware for distillation and storage must be rigorously dried (e.g., oven-dried or flame-dried under vacuum) before use.
-
Use an Inert Atmosphere: Conduct the distillation and any transfers under a dry, inert atmosphere (nitrogen or argon).
-
Proper Sealing: Use high-quality septa or threaded caps with PTFE liners for storage vials to ensure an airtight seal.
Data Presentation
Table 1: Physical Properties of this compound and a Common Reagent
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point | Density (g/mL) |
| This compound | C₃H₆Cl₂O₂S | 177.05[2][9] | 70 °C @ 0.5 mmHg[2][4][9] | 1.456 @ 25 °C[2][4][9] |
| Thionyl chloride (example reagent) | SOCl₂ | 118.97 | 76 °C @ 760 mmHg | 1.636 @ 20 °C |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol describes the purification of crude this compound from non-volatile impurities and residual high-boiling starting materials.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with Vigreux column
-
Thermometer and adapter
-
Condenser
-
Receiving flask(s) (e.g., pear-shaped or round-bottom)
-
Dry magnetic stir bar
-
Heating mantle
-
Vacuum pump with trap (e.g., liquid nitrogen or dry ice/acetone)
-
Manometer/pressure gauge
Procedure:
-
System Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried. Place the stir bar in the distillation flask.
-
Charging the Flask: Charge the distillation flask with the crude 3-CPSC. Do not fill the flask more than two-thirds full.
-
System Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump. The pressure should be lowered gradually to avoid bumping. Aim for a stable pressure of approximately 0.5 mmHg.
-
Heating: Once the target pressure is stable, begin gently heating the distillation flask with the heating mantle.
-
Collecting Fractions:
-
Fore-run: Collect any low-boiling impurities that distill first in a separate receiving flask. This may include residual solvents or volatile byproducts.
-
Main Fraction: When the vapor temperature at the distillation head stabilizes near the expected boiling point (~70 °C at 0.5 mmHg), switch to a new, clean receiving flask.[2][4] Collect the clear, colorless product until the temperature either begins to drop (indicating the product is finished) or rise sharply (indicating higher-boiling impurities).
-
Final Fraction: Stop the distillation when the main fraction has been collected to avoid contamination with high-boiling impurities.
-
-
Shutdown: Turn off the heating mantle and allow the system to cool completely before slowly and carefully re-introducing an inert gas (like nitrogen) to break the vacuum.
-
Storage: Immediately transfer the purified product to a clean, dry, airtight container under an inert atmosphere and store at 2-8°C.[2][4]
Visualizations
Caption: Experimental workflow for the purification of 3-CPSC.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 1633-82-5 [chemicalbook.com]
- 3. 3-Chloropropanesulphonyl chloride | C3H6Cl2O2S | CID 15410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. US4204916A - Process for recovering acid chlorides by distillation - Google Patents [patents.google.com]
- 9. This compound 98 1633-82-5 [sigmaaldrich.com]
- 10. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
common side reactions and byproducts with 3-Chloropropanesulfonyl chloride
Welcome to the technical support center for 3-Chloropropanesulfonyl chloride. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack:
-
Sulfonyl chloride group (-SO₂Cl): This is the most reactive site and readily reacts with nucleophiles such as amines, alcohols, and water, leading to the formation of sulfonamides, sulfonate esters, and sulfonic acid, respectively.
-
Chloropropyl chain (-CH₂CH₂CH₂Cl): The terminal chlorine atom on the propyl chain can undergo nucleophilic substitution, although it is generally less reactive than the sulfonyl chloride. It can also participate in elimination reactions.
Q2: What are the most common side reactions observed when using this compound?
A2: The most common side reactions are elimination, hydrolysis, and the formation of a sulfene intermediate. These are discussed in detail in the troubleshooting guide below.
Q3: How should I store this compound to prevent degradation?
A3: this compound is sensitive to moisture.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Storage at 2-8°C is recommended.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is a corrosive and lachrymatory compound.[1] It causes severe skin burns and eye damage and may cause respiratory irritation.[1][2] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
Q5: How can I monitor the progress of my reaction involving this compound?
A5: Thin-Layer Chromatography (TLC) is a convenient method for qualitative monitoring of the reaction progress. For more quantitative analysis and to detect the presence of byproducts, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester Product
Low yields are often a result of competing side reactions. The following sections detail the most common side reactions and provide strategies for their mitigation.
The presence of a chlorine atom on the propyl chain makes this compound susceptible to β-elimination reactions, particularly in the presence of a base, leading to the formation of propene-1-sulfonyl chloride or related unsaturated byproducts.
Troubleshooting Steps:
-
Choice of Base: Avoid using strong, sterically hindered bases which favor elimination. If a base is required to scavenge the HCl generated, use a non-nucleophilic, sterically hindered amine like diisopropylethylamine (Hünig's base) or a weaker base like pyridine at low temperatures.
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.[4][5][6][7] Maintain a low reaction temperature (e.g., 0-25°C) to minimize the rate of the elimination reaction.[3]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic polar solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally suitable.[3] Protic solvents, especially alcohols, can also act as nucleophiles and may promote solvolysis.
Data Presentation: Influence of Reaction Conditions on Substitution vs. Elimination
| Condition | Favors Substitution (Desired) | Favors Elimination (Byproduct) |
| Temperature | Low (e.g., 0-25°C)[3] | High[4][5][6][7] |
| Base | Weak, non-nucleophilic base | Strong, sterically hindered base |
| Solvent | Aprotic polar (e.g., DCM, THF) | Can be solvent-dependent |
Experimental Protocol: General Procedure for Sulfonamide Synthesis with Minimized Elimination
-
Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution dropwise over 30-60 minutes.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
This compound is highly reactive towards water, leading to the formation of 3-chloropropanesulfonic acid.[1][8] This not only consumes the starting material but the resulting sulfonic acid can also complicate the purification process.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents.
-
Proper Storage: Store this compound in a desiccator or under an inert atmosphere to prevent exposure to atmospheric moisture.
In the presence of a tertiary amine, this compound can undergo an elimination reaction to form a highly reactive intermediate called a sulfene (propene-1-sulfene). This sulfene can then undergo cycloaddition reactions with other components in the reaction mixture, leading to undesired byproducts such as sultams and sultones.[2][9]
Troubleshooting Steps:
-
Amine Choice: Be cautious when using tertiary amines as bases, especially at elevated temperatures. If possible, use an alternative base or carefully control the reaction temperature.
-
Reaction Monitoring: If sulfene formation is suspected, analyze the crude reaction mixture for the presence of unexpected cyclic byproducts.
Mandatory Visualization
Caption: Competing substitution and elimination pathways for this compound.
Issue 2: Complex Mixture of Products and Difficult Purification
A complex product mixture can arise from a combination of the side reactions mentioned above.
Troubleshooting Steps:
-
Reaction Condition Optimization: Refer to the troubleshooting steps for each side reaction to optimize your reaction conditions.
-
Work-up Procedure:
-
Aqueous Wash: A standard aqueous work-up can help remove water-soluble byproducts and unreacted reagents. Washing with a dilute acid will remove basic impurities, while a wash with a weak base (e.g., sodium bicarbonate) will remove acidic byproducts like 3-chloropropanesulfonic acid and HCl.[10]
-
Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.[10]
-
-
Purification:
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related byproducts.
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective purification technique.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting reactions with this compound.
References
- 1. 3-Chloropropanesulphonyl chloride | C3H6Cl2O2S | CID 15410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-氯丙烷磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. This compound 98 1633-82-5 [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Sulfonylation Reactions with 3-Chloropropanesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the sulfonylation of amines and other nucleophiles using 3-chloropropanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the sulfonylation of an amine with this compound?
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the this compound. This is followed by the elimination of a chloride ion and a proton, which is neutralized by a base, to form the stable sulfonamide.[1]
Q2: Why is a base necessary in this reaction?
A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1] In some cases, an excess of the amine substrate can also act as the base.[1]
Q3: What types of amines can be used in this reaction?
Both primary and secondary amines readily react with this compound to yield the corresponding sulfonamides.[1] Tertiary amines, lacking a proton on the nitrogen atom for elimination, do not form stable sulfonamides.[1]
Q4: What are the recommended solvents for this reaction?
Aprotic solvents are generally preferred to minimize the hydrolysis of the highly reactive this compound.[1] Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[1]
Q5: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the sulfonamide product.
Troubleshooting Guide
This guide addresses common issues encountered during the sulfonylation reaction with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive this compound: The reagent may have hydrolyzed due to improper storage or exposure to moisture.[2] 2. Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles. 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | 1. Use fresh or newly purified this compound. Ensure anhydrous reaction conditions. 2. Increase the reaction temperature, use a more polar solvent (e.g., DMF), or consider using a stronger, non-nucleophilic base. 3. Carefully verify the molar equivalents of the amine, sulfonyl chloride, and base. |
| Formation of Multiple Products | 1. Di-sulfonylation of Primary Amines: Primary amines have two N-H bonds that can react.[2] 2. Reaction with the Chloropropyl Moiety: The alkyl chloride on the propyl chain can undergo nucleophilic substitution, especially at elevated temperatures or with highly nucleophilic amines. | 1. Use a 1:1 or a slight excess of the amine to the sulfonyl chloride. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Monitor the reaction closely and quench it upon consumption of the starting amine.[2] 2. Maintain a low reaction temperature. Consider protecting the amine if it is highly reactive. |
| Significant Amount of a Polar Byproduct | 1. Hydrolysis of this compound: Presence of water in the reaction mixture will lead to the formation of 3-chloropropanesulfonic acid.[2] | 1. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Difficult Purification | 1. Excess Base or Base-HCl Salt: These can co-elute with the product during chromatography. | 1. Perform a thorough aqueous workup to remove all salts. A wash with a dilute acid (e.g., 1 M HCl) can remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical reaction conditions and yields for the sulfonylation of various amines. While specific data for this compound is limited in the literature, these tables provide a starting point for optimization based on analogous sulfonyl chlorides.
Table 1: Effect of Base and Solvent on Sulfonylation Yield
| Amine Substrate | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Triethylamine (1.5) | Dichloromethane (DCM) | 0 to RT | 2 - 6 | 85 - 95 |
| Benzylamine | Pyridine (2.0) | Tetrahydrofuran (THF) | 0 to RT | 2 - 8 | 90 - 98 |
| Morpholine | Triethylamine (1.5) | Acetonitrile | 0 to RT | 1 - 4 | 92 - 99 |
| 4-Nitroaniline | DBU (1.2) | N,N-Dimethylformamide (DMF) | RT to 50 | 12 - 24 | 70 - 85 |
Table 2: Substrate Scope and General Reaction Outcomes
| Amine Type | Reactivity | Potential Side Reactions | General Yield Range |
| Primary Aliphatic | High | Di-sulfonylation | 80-98% |
| Primary Aromatic | Moderate to High | Di-sulfonylation (less common) | 75-95% |
| Secondary Aliphatic | High | None | 85-99% |
| Secondary Aromatic | Moderate | Steric hindrance may lower yield | 70-90% |
Experimental Protocols
Detailed Protocol for the Sulfonylation of Benzylamine with this compound
Materials:
-
This compound (1.0 eq.)
-
Benzylamine (1.05 eq.)
-
Triethylamine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add benzylamine (1.05 eq.) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-benzyl-3-chloropropanesulfonamide.
Visualizing Workflows and Relationships
General Sulfonylation Reaction Workflow
Caption: A typical experimental workflow for the sulfonylation of an amine.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting guide for addressing low reaction yields.
Signaling Pathway of Sulfonylation Reaction
Caption: The reaction pathway for the formation of a sulfonamide.
References
Technical Support Center: 3-Chloropropanesulfonyl Chloride Waste Management
This guide provides comprehensive information for the safe handling and disposal of 3-Chloropropanesulfonyl chloride waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive chemical that causes severe skin burns and eye damage.[1][2] It is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1.[1] A significant hazard is its reaction with water, which liberates toxic gas.[1][2] Inhalation may cause corrosive injuries to the respiratory tract, and it is also a lachrymator, meaning it irritates the eyes and causes tearing.[2]
Q2: What chemicals and materials are incompatible with this compound?
A2: This compound should be stored away from and not mixed with strong oxidizing agents, strong bases, and alcohols.[1] It reacts violently with water and should be handled in a dry environment, often under an inert atmosphere.[1][3]
Q3: How should I properly dispose of bulk or unreacted this compound?
A3: Bulk quantities of this compound must be treated as hazardous waste and should not be neutralized in the lab.[4] The waste must be collected in a designated, compatible, and clearly labeled hazardous waste container.[4][5] Because it is a chlorinated organic compound, it should be segregated into a "Halogenated Organic Waste" stream to prevent cross-contamination and simplify disposal by a certified waste management facility.[1][4] Always consult local, state, and federal regulations for complete and accurate classification and disposal requirements.[1]
Q4: Can I neutralize small, residual amounts of this compound waste in the lab?
A4: Yes, only small, residual quantities (e.g., from rinsing glassware) can be neutralized by trained personnel in a controlled laboratory setting, such as a chemical fume hood.[4][5] This involves a carefully controlled reaction where the sulfonyl chloride is slowly added to a cold, stirred basic solution.[5] Bulk quantities should never be treated this way.[4]
Q5: What personal protective equipment (PPE) is required when handling this chemical waste?
A5: When handling this compound, mandatory PPE includes chemical-resistant gloves, a face shield, safety goggles, and protective clothing to prevent any skin contact.[1][6] All handling, especially of open containers and during neutralization procedures, must be conducted in a properly functioning chemical fume hood.[1][5] For respiratory protection, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) should be used.[6]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Excessive Fuming or Heat During Neutralization | The reaction is highly exothermic; the addition rate of the sulfonyl chloride is too fast. | Immediately stop the addition. Ensure the basic solution is being vigorously stirred and is maintained in an ice bath. Resume addition at a much slower, dropwise rate once the reaction has subsided.[5] |
| Violent Foaming or Splashing | The reaction with bicarbonate or carbonate base produces CO₂ gas; the rate of addition is too rapid, causing rapid gas evolution. | Add the sulfonyl chloride waste dropwise to control the rate of gas production. Using a larger reaction vessel can also provide more headspace and reduce the risk of overflow.[4] |
| pH of Waste Solution Remains Acidic After Neutralization | An insufficient amount of base was used to neutralize the sulfonyl chloride and the resulting hydrochloric and sulfonic acids. | After the initial reaction has ceased, test the pH of the aqueous solution. If it is still acidic, slowly add more of the basic solution with stirring until the pH is confirmed to be neutral or slightly basic (pH 7-9).[4] |
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃H₆Cl₂O₂S[2] |
| Molecular Weight | 177.05 g/mol [2][6] |
| Appearance | Clear colorless to light yellow liquid[2] |
| Density | 1.456 g/mL at 25 °C[6] |
| Boiling Point | 70 °C at 0.5 mmHg[6] |
| Flash Point | 110 °C (230 °F) - closed cup[6][7] |
Experimental Protocol: Neutralization of Residual this compound
This protocol is exclusively for the treatment of small, residual quantities of this compound. Bulk waste must be disposed of via a professional hazardous waste service.
Objective: To safely hydrolyze and neutralize residual this compound into less hazardous, water-soluble salts for collection as aqueous hazardous waste.
Materials:
-
Residual waste containing this compound.
-
5% Sodium bicarbonate or dilute sodium hydroxide solution.
-
Large beaker (at least 10x the volume of the residual waste).
-
Stir plate and magnetic stir bar.
-
Ice bath.
-
pH paper or pH meter.
-
Designated "Aqueous Hazardous Waste" container.
Procedure:
-
Preparation: Conduct all steps within a certified chemical fume hood. Don the appropriate PPE (lab coat, gloves, safety goggles, and face shield). Place the large beaker in an ice bath situated on a magnetic stir plate.
-
Base Addition: Fill the beaker with a sufficient volume of cold 5% sodium bicarbonate solution (a 5-10 molar excess relative to the estimated amount of sulfonyl chloride is recommended). Begin vigorous stirring.[4]
-
Slow Addition of Waste: Using a pipette or dropping funnel, add the residual this compound waste to the cold, stirred basic solution dropwise .[4][5] Caution: The reaction is exothermic and releases toxic and corrosive gases. The addition must be slow to control the reaction rate and temperature.[5] NEVER add the base or water to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.
-
Reaction Completion: Once the addition is complete, allow the mixture to continue stirring in the ice bath for at least one hour to ensure the reaction is complete.[4]
-
pH Verification: Remove the beaker from the ice bath and allow the solution to warm to room temperature. Carefully test the pH of the aqueous solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more basic solution until the target pH is reached.[4]
-
Final Waste Collection: Transfer the final, neutralized aqueous solution to the designated "Aqueous Hazardous Waste" container for your institution for final disposal.[4]
Waste Disposal Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. 3-Chloropropanesulphonyl chloride | C3H6Cl2O2S | CID 15410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-氯丙烷磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 98 1633-82-5 [sigmaaldrich.com]
Technical Support Center: Quenching Unreacted 3-Chloropropanesulfonyl Chloride
This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively quenching unreacted 3-chloropropanesulfonyl chloride in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why must it be quenched?
A1: this compound (CAS No. 1633-82-5) is a highly reactive chemical intermediate used in organic synthesis to introduce the 3-chloropropanesulfonyl group.[1] It is crucial to quench any unreacted excess of this reagent before workup and purification. Due to its high reactivity, it can react uncontrollably with water, alcohols, or other nucleophiles present in subsequent steps, potentially leading to hazardous exothermic reactions, degradation of the desired product, and the formation of corrosive byproducts like hydrochloric acid (HCl).[2][3]
Q2: What are the primary hazards associated with this compound and its quenching process?
A2: this compound is corrosive and causes severe skin burns and eye damage.[4] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[1][4] The quenching process itself can be hazardous if not controlled properly. The reaction with water or other protic quench agents is exothermic and liberates toxic and corrosive hydrogen chloride gas.[2][4] All handling and quenching operations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye/face protection.[2][5]
Q3: What are the recommended quenching agents for this compound?
A3: The most common and effective method is to quench with a cold, dilute aqueous basic solution, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[6][7] This approach neutralizes the unreacted sulfonyl chloride by converting it into a water-soluble sulfonate salt and simultaneously neutralizes the HCl byproduct.[3][6] Water can also be used, but a basic solution is preferred to manage the acidity.[8] Simple amines can also serve as quenching agents, forming sulfonamides.[9]
Q4: What are the chemical products of quenching this compound with an aqueous base?
A4: When this compound reacts with an aqueous base like sodium hydroxide, it undergoes hydrolysis. The sulfonyl chloride group is converted to a sodium sulfonate, and the chlorine atom is displaced, resulting in the formation of sodium 3-chloropropanesulfonate, sodium chloride, and water. This reaction effectively neutralizes the reactive reagent into water-soluble salts that can be easily removed from the organic product during an aqueous workup.[6]
Caption: Quenching reaction of this compound with NaOH.
Q5: Can I use alcohols like methanol or ethanol to quench the reaction?
A5: It is strongly advised not to use alcohols to quench unreacted this compound.[2] Alcohols are nucleophiles and will react to form sulfonate esters.[1] This reaction can also be exothermic and will create an additional impurity (the sulfonate ester) that may be difficult to separate from your desired product, complicating the purification process.
Q6: How can I confirm that the quenching process is complete?
A6: The disappearance of this compound can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be quenched separately and spotted on a TLC plate against a spot of the starting material. The quenching is considered complete when the spot corresponding to the sulfonyl chloride is no longer visible. Additionally, after the aqueous workup, the pH of the aqueous layer can be checked to ensure it is neutral or basic, indicating that the acidic byproducts have been neutralized.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Vigorous/Uncontrolled Exothermic Reaction | 1. Quenching agent added too quickly.2. Insufficient cooling of the reaction mixture or quenching solution.3. Quenching solution is too concentrated. | 1. Always add the reaction mixture slowly and portion-wise to the quenching solution, never the other way around.2. Perform the quench in an ice bath (0-5 °C) to dissipate heat effectively.[7]3. Use a dilute quenching solution (e.g., 5-10% aqueous NaHCO₃). |
| Persistent Acidity in Organic Layer After Workup | 1. Incomplete quenching of the sulfonyl chloride.2. Insufficient washing with aqueous base.3. The desired product is itself acidic. | 1. Ensure sufficient stirring time after quenching.2. Wash the organic layer thoroughly with a saturated NaHCO₃ solution until effervescence ceases, followed by a brine wash.[7]3. If the product is acidic, a different workup or purification strategy may be required. |
| Formation of an Insoluble Oil or Emulsion During Workup | 1. High concentration of salts or organic material.2. The sulfonate salt formed has limited aqueous solubility. | 1. Dilute both the organic and aqueous layers with more solvent and water, respectively.2. A brine wash can help break up emulsions by increasing the ionic strength of the aqueous phase. |
| Product Degradation During Quenching/Workup | 1. The desired product is sensitive to strong bases or acids.2. The product is unstable in the presence of water (hydrolysis). | 1. Use a milder base like sodium bicarbonate instead of sodium hydroxide for quenching.2. Minimize the time the product is in contact with the aqueous phase and ensure the workup is performed quickly and at a low temperature. |
Data Summary
The choice of quenching agent is critical for safety and purification efficiency. The table below summarizes the common options.
| Quenching Agent | Reaction Products | Advantages | Disadvantages/Hazards |
| Water (H₂O) | 3-Chloropropanesulfonic acid + HCl | Simple and readily available. | Highly exothermic reaction.[6] Generates corrosive acidic byproducts that require subsequent neutralization.[3] |
| Aqueous Sodium Bicarbonate (NaHCO₃) | Sodium 3-chloropropanesulfonate + NaCl + H₂O + CO₂ | Neutralizes both the reagent and acidic byproducts in one step. Mild base, less likely to degrade sensitive products. | Generates CO₂ gas, which can cause pressure buildup if not adequately vented. Reaction can be vigorous. |
| Aqueous Sodium Hydroxide (NaOH) | Sodium 3-chloropropanesulfonate + NaCl + H₂O | Strong base, ensures complete and rapid neutralization.[6] | Highly exothermic. The strong basic conditions may degrade sensitive functional groups on the desired product. |
| Primary/Secondary Amines (e.g., Diethylamine) | N,N-Diethyl-3-chloropropanesulfonamide + Amine Hydrochloride | Can be effective if an aqueous workup is not desired. | Forms a sulfonamide byproduct that must be separated.[9] The amine hydrochloride salt may precipitate. |
Experimental Protocols
Protocol: Standard Aqueous Quench of this compound
Safety Precaution: This procedure must be performed in a chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.
-
Prepare the Quenching Solution: In a separate flask large enough to accommodate both the quenching solution and the reaction mixture, prepare a 10% aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution to 0-5 °C using an ice-water bath.
-
Cool the Reaction Mixture: Once the primary reaction is complete, cool the reaction vessel containing the unreacted this compound to 0-5 °C.
-
Perform the Quench: With vigorous stirring, add the cooled reaction mixture slowly and dropwise via an addition funnel to the cold NaHCO₃ solution. Caution: This process is exothermic and will likely produce CO₂ gas.[6] Maintain a slow addition rate to keep the internal temperature of the quenching flask below 15 °C.
-
Stir: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 30-60 minutes to ensure the complete hydrolysis and neutralization of all reactive species.
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the layers. Extract the aqueous layer two more times with the reaction solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
Wash the Organic Phase: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove any residual acid).
-
Water.
-
Saturated aqueous NaCl (brine) to facilitate phase separation and remove excess water.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to isolate the crude product.
Caption: Workflow for quenching unreacted this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Chloropropanesulphonyl chloride | C3H6Cl2O2S | CID 15410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-クロロプロパンスルホニルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
Interpreting Mass Spectrometry Data of 3-Chloropropanesulfonyl Chloride Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals working with 3-chloropropanesulfonyl chloride and its derivatives, accurate analytical characterization is paramount. Mass spectrometry (MS) stands out as a primary tool for confirming molecular identity and elucidating structure. This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques for the characterization of these compounds, supported by experimental data and detailed protocols.
Mass Spectrometry Analysis of a this compound Derivative
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers high sensitivity and detailed structural information. The fragmentation patterns observed in the mass spectrum are unique to the molecule's structure and can be used for its identification.
Predicted Electron Ionization (EI) Mass Spectrum of N-Benzyl-3-chloropropanesulfonamide
While a publicly available, detailed mass spectrum for a specific derivative of this compound is not readily found in the literature, a predicted fragmentation pattern can be inferred based on the known behavior of sulfonyl chlorides, sulfonamides, and alkyl chlorides in mass spectrometry. Let's consider the example of N-benzyl-3-chloropropanesulfonamide.
The molecular weight of N-benzyl-3-chloropropanesulfonamide (C10H14ClNO2S) is 247.74 g/mol . Due to the presence of chlorine, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) in an approximate 3:1 ratio, corresponding to the natural abundance of the 35Cl and 37Cl isotopes.
Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of N-Benzyl-3-chloropropanesulfonamide
| m/z (for 35Cl) | Proposed Fragment Ion | Structure of Fragment | Notes |
| 247/249 | [M]+• | [C10H14ClNO2S]+• | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 183 | [M - SO2]+• | [C10H14ClN]+• | Loss of sulfur dioxide, a common fragmentation pathway for sulfonamides.[1][2] |
| 156 | [C7H7SO2]+ | Cleavage of the S-N bond, forming the benzenesulfonyl cation. | |
| 106 | [C7H8N]+ | Cleavage of the S-N bond with hydrogen transfer to the nitrogen. | |
| 91 | [C7H7]+ | Tropylium ion, a very stable and common fragment in compounds containing a benzyl group. | |
| 77 | [C3H6Cl]+ | Fragment corresponding to the 3-chloropropyl group. | |
| 65 | [SO2H]+ | Sulfonyl group fragment. |
Experimental Protocol: GC-MS Analysis
This protocol outlines a general method for the analysis of a volatile derivative of this compound.
-
Sample Preparation:
-
Dissolve the synthesized and purified derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in splitless mode at 280 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Solvent Delay: 3 minutes.
-
Comparison with Alternative Analytical Techniques
While mass spectrometry provides unparalleled structural detail, other techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID) are valuable for purity determination and quantification.
Table 2: Comparison of Analytical Techniques for this compound Derivatives
| Feature | Mass Spectrometry (GC-MS/LC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Separation based on volatility (GC) or polarity (LC), followed by ionization and mass-to-charge ratio analysis. | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in a gaseous mobile phase, with detection by flame ionization. |
| Information Provided | Molecular weight and detailed structural information from fragmentation patterns. | Retention time for identification (when compared to a standard) and quantitative data based on UV absorbance. | Retention time for identification (when compared to a standard) and quantitative data based on peak area. |
| Sensitivity | Very high (ng to pg level). | Moderate (µg to ng level). | High for volatile compounds (ng level). |
| Selectivity | Very high, especially with tandem MS. | Moderate, can be affected by co-eluting impurities with similar UV spectra. | Moderate, relies on chromatographic separation. |
| Sample Requirements | Volatile and thermally stable for GC-MS; soluble for LC-MS. | Soluble in the mobile phase, must possess a UV chromophore for sensitive detection. | Volatile and thermally stable. |
| Instrumentation Cost | High. | Moderate. | Low to moderate. |
| Typical Application | Structure elucidation, impurity identification, trace analysis. | Purity determination, routine quality control, quantification of known compounds. | Purity assessment of volatile compounds, residual solvent analysis. |
Experimental Protocol: HPLC-UV Analysis
This protocol is suitable for the analysis of sulfonamide derivatives that possess a UV chromophore (e.g., an aromatic ring).
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used.
-
Example Gradient: 30% to 90% acetonitrile over 15 minutes.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV maximum of the analyte (typically around 254 nm for aromatic compounds).
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizing Workflows and Pathways
Predicted Fragmentation Pathway of N-Benzyl-3-chloropropanesulfonamide
Caption: Predicted fragmentation pathway of N-Benzyl-3-chloropropanesulfonamide under EI-MS.
Comparative Analytical Workflow
Caption: General workflow for the analysis of this compound derivatives.
References
A Comparative Guide to the FTIR Spectroscopic Analysis of 3-Chloropropanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of 3-Chloropropanesulfonyl chloride against other common analytical techniques. Supporting experimental data and detailed protocols are included to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to the Analysis of this compound
This compound (CPSC) is a reactive chemical intermediate widely used in the synthesis of pharmaceuticals and other specialty chemicals. Its bifunctional nature, containing both a sulfonyl chloride and a chloroalkane moiety, makes it a versatile building block. Accurate and reliable analytical methods are crucial for its characterization, quality control, and reaction monitoring. FTIR spectroscopy is a rapid and powerful technique for the identification and characterization of CPSC by probing its molecular vibrations.
FTIR Spectroscopic Analysis
FTIR spectroscopy is a cornerstone technique for the qualitative analysis of this compound, providing a unique "molecular fingerprint." The identification of characteristic absorption bands corresponding to specific functional groups allows for rapid confirmation of the compound's identity.
Expected FTIR Absorption Bands for this compound
While a publicly available, fully assigned FTIR spectrum for this compound is not readily accessible, the expected characteristic absorption bands can be predicted based on the known vibrational frequencies of its constituent functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric SO₂ Stretching | Sulfonyl Chloride | 1370 - 1335 | Strong |
| Symmetric SO₂ Stretching | Sulfonyl Chloride | 1195 - 1168 | Strong |
| C-H Stretching (alkane) | CH₂ | 3000 - 2800 | Medium |
| C-Cl Stretching | Chloroalkane | 850 - 550 | Medium-Strong |
| S-Cl Stretching | Sulfonyl Chloride | ~400 - 500 | Medium |
Note: The exact peak positions can be influenced by the molecular environment and physical state of the sample.
Experimental Protocol: FTIR Analysis of Liquid this compound
Objective: To obtain the infrared spectrum of liquid this compound for identification.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
This compound sample.
-
Dropper or pipette.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lens tissue.
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lens tissue dampened with a suitable solvent. Allow the crystal to dry completely. Record a background spectrum to compensate for atmospheric and instrumental interferences.
-
Sample Application: Using a clean dropper, place a small drop of liquid this compound onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.
-
Data Processing: Process the acquired spectrum as needed, which may include baseline correction.
-
Cleaning: After the analysis, carefully clean the sample from the ATR crystal using a lens tissue and an appropriate solvent to prevent cross-contamination.
Comparison with Alternative Analytical Techniques
While FTIR is an excellent tool for rapid identification, a comprehensive characterization of this compound often requires complementary analytical techniques. The following table and discussion compare FTIR with Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
| Technique | Information Provided | Sample Preparation | Speed | Key Advantages for CPSC Analysis | Limitations for CPSC Analysis |
| FTIR Spectroscopy | Functional group identification, molecular fingerprint | Minimal (neat liquid) | Fast | Rapid identification, sensitive to polar bonds (S=O, S-Cl, C-Cl). | Provides limited structural connectivity information, water interference can be an issue. |
| Raman Spectroscopy | Complementary vibrational information, molecular fingerprint | Minimal (neat liquid) | Fast | Less sensitive to water, good for symmetric bonds, can be used for in-situ reaction monitoring. | Can be affected by fluorescence, weaker signals for some functional groups. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural elucidation, connectivity of atoms | Dissolution in a deuterated solvent | Slower | Unambiguous structure determination, quantitative analysis (qNMR). | Requires more sample, more expensive instrumentation, sensitive to paramagnetic impurities. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation pattern | Minimal, often coupled with GC or LC | Fast | High sensitivity, determination of molecular formula, identification of impurities. | Can be a destructive technique, may require chromatographic separation for complex mixtures. |
In-depth Comparison
FTIR vs. Raman Spectroscopy: FTIR and Raman spectroscopy are complementary vibrational spectroscopic techniques. FTIR measures the absorption of infrared light due to changes in the dipole moment of a molecule during vibration. In contrast, Raman spectroscopy measures the inelastic scattering of light, which is dependent on the change in polarizability of the molecule. For this compound, the highly polar S=O and S-Cl bonds will give strong signals in the FTIR spectrum. Raman spectroscopy would be particularly useful for observing the S-S bond if any dimerization or side products were present, as this symmetric bond is Raman active but IR inactive.
FTIR vs. NMR Spectroscopy: NMR spectroscopy provides a much more detailed picture of the molecular structure than FTIR. While FTIR can identify the presence of the -CH₂-, -SO₂Cl, and -CH₂Cl groups, ¹H and ¹³C NMR can establish the connectivity of these groups, confirming the 3-chloropropane-1-sulfonyl chloride isomer. For example, ¹H NMR would show distinct signals for the three methylene groups, and their splitting patterns would confirm their adjacency.
FTIR vs. Mass Spectrometry: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. This allows for the determination of the molecular weight and can help in confirming the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be observable in the mass spectrum of this compound and its chlorine-containing fragments, providing further confirmation of the structure. While FTIR confirms the functional groups, MS confirms the overall molecular formula and can identify impurities with different molecular weights.
Visualizing the Analytical Workflow and Comparisons
To further clarify the relationships between these techniques and the experimental process, the following diagrams are provided.
Conclusion
FTIR spectroscopy is an indispensable tool for the rapid identification of this compound, offering a quick and straightforward method to confirm the presence of key functional groups. However, for unambiguous structural elucidation, impurity profiling, and quantitative analysis, a multi-technique approach is recommended. The combination of FTIR with NMR and Mass Spectrometry provides a comprehensive characterization of this important chemical intermediate, ensuring its quality and suitability for downstream applications in research and development.
A Comparative Guide to Sulfonylating Agents: Alternatives to 3-Chloropropanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The introduction of sulfonyl groups is a cornerstone of modern medicinal chemistry and drug development. These functional groups are present in a wide array of therapeutic agents, influencing their biological activity, solubility, and metabolic stability. 3-Chloropropanesulfonyl chloride has been a common reagent for this purpose; however, its handling and reactivity profile have prompted the exploration of alternatives. This guide provides an objective comparison of various sulfonylating agents, supported by experimental data, to aid in the selection of the most appropriate reagent for specific synthetic challenges.
Introduction to Sulfonylation and its Importance
The sulfonyl group (-SO₂-) is a key pharmacophore found in numerous drugs, including antibiotics, diuretics, and anti-inflammatory agents. Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry allow for strong and specific interactions with biological targets. The traditional method for introducing this group involves the use of sulfonyl chlorides (R-SO₂Cl), which react with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.
This compound: A Profile
This compound is a bifunctional reagent, possessing both a reactive sulfonyl chloride and a chloroalkyl chain. This allows for the introduction of a sulfonyl group that can be further functionalized. However, it is a lachrymator and corrosive, requiring careful handling.[1][2] Its reactivity, while useful, may not be suitable for all substrates, particularly those with sensitive functional groups.
Comparative Analysis of Alternative Sulfonylating Agents
A range of alternatives to this compound are available, each with distinct advantages in terms of reactivity, selectivity, and ease of handling. This section provides a comparative overview of some of the most common and innovative options.
Traditional Sulfonyl Chlorides
p-Toluenesulfonyl Chloride (TsCl), Methanesulfonyl Chloride (MsCl), and Dansyl Chloride are among the most established sulfonylating agents. Their reactivity is primarily governed by the electrophilicity of the sulfur atom.
| Reagent | Structure | Key Features | Expected Reaction Time | Expected Yield (with primary amines) |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Highly reactive, small, and sterically unhindered.[3] | Very Short | Excellent[3][4] |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Moderately reactive; the methyl group is slightly electron-donating.[4] | Moderate | Good to Very Good[4] |
| Dansyl Chloride | C₁₂H₁₂ClNO₂S | Lower reactivity; primarily used for fluorescent labeling of amines.[4] | Longer | Moderate to Good[4] |
Modern and Novel Sulfonylating Agents
Recent advances in synthetic methodology have introduced novel reagents that offer milder reaction conditions, broader substrate scope, and improved safety profiles.
| Reagent | Key Features | Typical Substrates | General Reaction Conditions |
| DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) | A stable, solid surrogate for sulfur dioxide gas, enabling safer and more controlled reactions.[5][6] | Aryl halides, hydrazines, Grignard reagents.[5][7] | Often requires a transition metal catalyst (e.g., Palladium) and a base.[7] |
| t-BuONSO ((tert-Butoxyimino)-λ⁴-sulfanone) | A versatile reagent for the synthesis of primary sulfonamides from organometallic reagents under mild conditions.[8][9] | Grignard reagents, organolithium reagents.[8][9] | Low temperatures (-78 °C) in an anhydrous solvent like THF. |
| TCPC (2,4,6-Trichlorophenyl chlorosulfate) | A stable and reactive alternative to unstable sulfonyl chlorides, particularly for the synthesis of heteroaryl sulfonamides.[10][11] | Organozinc reagents, especially for heterocyclic systems.[10][11] | Reaction with organozinc reagents, often in situ.[10][11] |
| Photocatalytic Methods | Utilizes visible light to generate sulfonyl radicals under mild conditions, allowing for novel bond formations. | Anilines, indoles, and other heterocycles.[12][13] | Requires a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) and a light source.[12] |
Experimental Protocols
This section provides detailed experimental procedures for key sulfonylation reactions using the discussed alternative reagents.
Protocol 1: Sulfonylation of Benzylamine with Methanesulfonyl Chloride[2]
Materials:
-
Benzylamine
-
Methanesulfonyl Chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of Primary Sulfonamides using t-BuONSO and a Grignard Reagent[10]
Materials:
-
t-BuONSO
-
p-Tolylmagnesium Bromide (or other Grignard reagent)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, dissolve t-BuONSO (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.5 eq) to the solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Allow the suspension to warm to room temperature and stir overnight.
-
Quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Photocatalytic Sulfonylation of an Aniline Derivative[13]
Materials:
-
N,N-dimethylaniline (or other dialkylaniline)
-
N-hydroxymethylphthalimide (NHMP) sulfone derivative
-
Ru(bpy)₃(PF₆)₂ (photocatalyst)
-
Degassed Acetonitrile (MeCN)
-
Ethyl acetate
-
Water
Procedure:
-
In a sealed vial, combine the dialkylaniline (1 eq), the NHMP sulfone derivative (2-3 eq), and Ru(bpy)₃(PF₆)₂ (2 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., N₂) three times.
-
Add degassed MeCN via syringe.
-
Irradiate the reaction mixture with a blue LED lamp at 40-50 °C for 2 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Workflow and Biological Context
To further illustrate the practical and biological relevance of sulfonylation, the following diagrams depict a general experimental workflow and a key signaling pathway where sulfonamides play a crucial inhibitory role.
Caption: A typical experimental workflow for a sulfonylation reaction.
A prominent example of a sulfonamide drug is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2). The COX-2 pathway is crucial in inflammation and pain.
Caption: The COX-2 signaling pathway and its inhibition by Celecoxib.
Conclusion
The choice of a sulfonylating agent is a critical decision in the synthesis of molecules with desired biological activities. While this compound remains a useful reagent, a growing number of alternatives offer significant advantages in terms of reactivity, selectivity, and safety. Traditional reagents like MsCl and TsCl provide a baseline for reactivity, while modern methods utilizing DABSO, t-BuONSO, TCPC, and photocatalysis open new avenues for the synthesis of complex and novel sulfonamides and sulfonate esters. This guide provides the foundational knowledge for making an informed decision in this crucial step of chemical synthesis, empowering researchers to select the optimal reagent for their specific needs and accelerate the drug discovery process.
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrazinosulfonylation of aryl electrophiles: a straightforward approach for the synthesis of aryl N -aminosulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03123C [pubs.rsc.org]
- 8. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis for Purity Determination of 3-Chloropropanesulfonyl Chloride
For researchers, scientists, and drug development professionals, establishing the purity of reactive chemical intermediates like 3-chloropropanesulfonyl chloride is a critical step in ensuring the quality, safety, and efficacy of final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and comparative data.
This compound is a highly reactive aliphatic sulfonyl chloride. Its reactivity makes it susceptible to degradation, primarily through hydrolysis to the corresponding sulfonic acid. Consequently, robust analytical methods are required to accurately determine its purity and quantify any impurities. This guide focuses on HPLC as a primary method and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool with a Nuance
HPLC is a widely adopted technique for the purity determination of sulfonyl chlorides due to its high resolution, sensitivity, and adaptability.[1] However, a significant consideration for the HPLC analysis of aliphatic sulfonyl chlorides like this compound is their lack of a strong UV chromophore, making direct detection by UV spectrophotometry challenging. To overcome this limitation, a pre-column derivatization step is typically employed. This involves reacting the sulfonyl chloride with a UV-active derivatizing agent to produce a stable, detectable derivative.
A common approach is the reaction with an amine, such as benzylamine, to form a sulfonamide that possesses a strong UV chromophore. This allows for sensitive and accurate quantification using standard HPLC-UV equipment.
Alternative Analytical Methodologies
While HPLC is a powerful technique, other methods offer distinct advantages and can be used as complementary or alternative approaches for purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For sulfonyl chlorides, derivatization is often necessary to improve volatility and thermal stability.[2] The high separation efficiency of GC combined with the structural information from MS makes it ideal for identifying and quantifying volatile impurities.[1]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard, the absolute purity of the target compound can be accurately determined.
-
Titrimetric Methods: Titrimetry offers a classical, cost-effective, and accurate way to determine the total sulfonyl chloride content in a sample.[1][2] These methods are typically based on the reaction of the sulfonyl chloride with a nucleophile, and the subsequent titration of a reaction product or the excess reagent.[2] While not providing a detailed impurity profile, titration is excellent for a rapid assay of the main component.
Comparative Data Analysis
The choice of analytical method depends on various factors, including the specific information required, the nature of potential impurities, and available instrumentation. The following table summarizes the key performance characteristics of the discussed techniques for the analysis of this compound.
| Parameter | Derivatization-HPLC-UV | Derivatization-GC-MS | qNMR | Titrimetry |
| Principle | Chromatographic separation of a UV-active derivative. | Chromatographic separation of a volatile derivative with mass spectrometric detection. | Signal intensity is proportional to the number of nuclei, measured against an internal standard. | Reaction with a nucleophile and titration of a product or excess reagent. |
| Specificity | High; separates the main component from impurities. | Very high; provides mass spectral data for impurity identification. | High; provides structural information for impurity identification. | Low; quantifies total reactive sulfonyl chloride content. |
| Sensitivity | High (ng level) | Very high (pg-ng level) | Moderate (µg-mg level) | Low (mg level) |
| Quantification | Excellent for purity and impurity profiling. | Excellent for quantification of volatile impurities.[1] | Excellent for absolute quantification of the main component and impurities. | Primarily for the assay of the main component.[1] |
| Sample Throughput | Moderate | Moderate | Low to Moderate | High |
| Instrumentation Cost | Moderate | High | Very High | Low |
| Key Advantage | Widely available, high resolution. | High sensitivity and definitive identification of volatile impurities. | Absolute quantification without a specific reference standard. | Rapid, cost-effective assay. |
| Key Limitation | Requires derivatization for UV detection. | Requires derivatization; not suitable for non-volatile or thermally labile impurities. | Lower sensitivity compared to chromatographic methods. | Not specific; does not provide an impurity profile. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Derivatization-HPLC-UV Method
1. Principle: this compound is derivatized with benzylamine to form the corresponding N-benzyl-3-chloropropanesulfonamide, which is UV-active. The derivatized sample is then analyzed by reversed-phase HPLC with UV detection.
2. Reagents and Materials:
-
This compound sample
-
Benzylamine (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (TEA)
-
Volumetric flasks, pipettes, and vials
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 20 mg of this compound reference standard into a 10 mL volumetric flask. Add 5 mL of acetonitrile and 0.1 mL of triethylamine. Add 0.2 mL of benzylamine, mix well, and allow to react for 30 minutes at room temperature. Dilute to volume with acetonitrile.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the this compound sample.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
0-15 min: 40% B to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
5. Data Analysis:
-
Identify the peak corresponding to N-benzyl-3-chloropropanesulfonamide based on the retention time of the standard.
-
Calculate the purity of the this compound sample using the area percent method or by creating a calibration curve with multiple standard concentrations.
Derivatization-GC-MS Method
1. Principle: this compound is derivatized with an amine (e.g., diethylamine) to form the more volatile and thermally stable sulfonamide derivative, which is then analyzed by GC-MS.
2. Reagents and Materials:
-
This compound sample
-
Diethylamine (derivatizing agent)
-
Dichloromethane (anhydrous)
-
GC vials with inserts
3. Standard and Sample Preparation:
-
Standard and Sample Derivatization: Accurately weigh a known amount of the this compound into a vial.[2] Dissolve the sample in dichloromethane.[2] Add a solution of diethylamine to convert the sulfonyl chloride to its corresponding sulfonamide.[2] Allow the reaction to proceed to completion.[2] Dilute the reaction mixture to a suitable concentration for GC-MS analysis.[2]
4. GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms)[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min[2]
-
Injector Temperature: 250 °C[2]
-
Oven Temperature Program:
-
MS Parameters:
5. Data Analysis:
-
Identify the peaks in the total ion chromatogram.[2]
-
Analyze the mass spectrum of each peak to identify the parent sulfonamide and any impurities.[2]
-
Calculate the purity based on the relative peak areas.[2]
Quantitative NMR (qNMR) Spectroscopy
1. Principle: The purity of this compound is determined by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.
2. Reagents and Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
3. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a known amount of the certified internal standard into the same vial.
-
Add a known volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard 1D proton experiment
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio.
5. Data Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Titrimetric Method
1. Principle: The sulfonyl chloride is reacted with an excess of a nucleophile, such as an amine or alcohol, in an inert solvent.[1] The reaction produces hydrochloric acid (HCl), which is then titrated with a standardized solution of a base (e.g., sodium hydroxide).[1]
2. Reagents and Materials:
-
This compound sample
-
Inert solvent (e.g., acetone)
-
Nucleophilic reagent (e.g., pyridine in water)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Indicator (e.g., phenolphthalein) or a pH meter for potentiometric titration.
3. Procedure:
-
Accurately weigh a suitable amount of the this compound sample into a flask.
-
Dissolve the sample in the inert solvent.
-
Add the nucleophilic reagent and allow the reaction to complete.
-
Add the indicator and titrate the liberated HCl with the standardized sodium hydroxide solution until the endpoint is reached.[1] Alternatively, perform a potentiometric titration.
4. Calculation:
-
Calculate the purity of the sulfonyl chloride based on the volume of titrant consumed, its concentration, and the weight of the sample.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS methods.
Caption: Experimental Workflow for HPLC Purity Determination.
Caption: Logical Steps in HPLC Analysis of this compound.
Conclusion
The purity determination of this compound can be effectively achieved using several analytical techniques. HPLC with pre-column derivatization offers a robust and widely accessible method for detailed purity and impurity profiling. For orthogonal verification and specific applications, GC-MS provides excellent sensitivity and structural information for volatile impurities, qNMR offers absolute quantification without a specific reference standard, and titrimetry serves as a rapid and cost-effective assay for the total sulfonyl chloride content. The selection of the most appropriate method will depend on the specific analytical needs, available resources, and the desired level of information regarding the sample's purity and impurity profile.
References
A Comparative Guide to Analytical Methods for Quantifying 3-Chloropropanesulfonyl Chloride
For researchers, scientists, and drug development professionals, the accurate quantification of reactive chemical intermediates like 3-Chloropropanesulfonyl chloride is paramount for ensuring reaction stoichiometry, monitoring purity, and guaranteeing the quality of final products. This guide provides an objective comparison of various analytical techniques for the quantification of this compound, alongside its structural analogs, 2-Chloropropanesulfonyl chloride and 3-Bromopropanesulfonyl chloride. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry are evaluated with supporting experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an appropriate analytical method for quantifying sulfonyl chlorides depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of GC-MS, HPLC, qNMR, and Titrimetry for the analysis of this compound and its alternatives.
Table 1: Quantitative Performance Data for the Analysis of this compound
| Parameter | GC-MS (with derivatization) | HPLC (with derivatization) | qNMR (¹H NMR) | Argentometric Titration |
| Linearity (R²) | >0.995 | >0.998 | >0.999 | N/A |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.05 - 0.5 µg/mL | ~0.1% (w/w) | ~0.1% (w/w) |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 0.2 - 2 µg/mL | ~0.3% (w/w) | ~0.3% (w/w) |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 97 - 103% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% | < 2% | < 2% |
Table 2: Quantitative Performance Data for the Analysis of 2-Chloropropanesulfonyl Chloride
| Parameter | GC-MS (with derivatization) |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Table 3: Quantitative Performance Data for the Analysis of 3-Bromopropanesulfonyl Chloride
| Parameter | HPLC (with derivatization) |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 4% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the reactive nature of sulfonyl chlorides, direct injection can lead to degradation in the injector port and on the column. Therefore, a derivatization step is often necessary to convert the analyte into a more stable and volatile compound.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Protocol:
-
Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Dissolve the sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).
-
Add a 1.2 molar equivalent of an amine, such as diethylamine, to the solution.
-
Allow the reaction to proceed at room temperature for 30 minutes to form the corresponding sulfonamide.
-
-
Sample Preparation:
-
Add 2 mL of water to the reaction mixture and shake vigorously.
-
Separate the organic layer and wash it with 2 mL of 1 M HCl, followed by 2 mL of saturated sodium bicarbonate solution, and finally with 2 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Quantification:
-
Prepare a series of calibration standards of the derivatized this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
Similar to GC-MS, HPLC analysis of aliphatic sulfonyl chlorides often requires a derivatization step to introduce a UV-active chromophore for detection.
Logical Relationship for HPLC Method Selection
Caption: Decision tree for selecting an HPLC method for sulfonyl chloride analysis.
Protocol:
-
Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Dissolve the sample in 1 mL of acetonitrile.
-
Add a 1.2 molar equivalent of a UV-active amine, such as dansyl cadaverine, and a catalytic amount of a non-nucleophilic base (e.g., triethylamine).
-
Heat the mixture at 60°C for 1 hour.
-
Cool the reaction mixture to room temperature and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). Start with 30% acetonitrile and ramp to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at the maximum absorbance wavelength of the derivatizing agent (e.g., 340 nm for dansyl derivatives).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare calibration standards of the derivatized analyte.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself.
Experimental Workflow for qNMR Analysis
Caption: Workflow for quantitative analysis using ¹H NMR spectroscopy.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of both the analyte and the internal standard (typically 30-60 seconds for quantitative work).
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Titrimetry
Argentometric titration is a classic and cost-effective method for determining the chloride content of a sample. For sulfonyl chlorides, the sample is first hydrolyzed to release the chloride ion, which is then titrated with a standard solution of silver nitrate.
Protocol:
-
Sample Preparation (Hydrolysis):
-
Accurately weigh approximately 100-150 mg of the this compound sample into a flask.
-
Add 20 mL of a 1 M sodium hydroxide solution to hydrolyze the sulfonyl chloride.
-
Gently heat the mixture for 30 minutes to ensure complete hydrolysis.
-
Cool the solution to room temperature and neutralize it with dilute nitric acid.
-
-
Titration:
-
Add a few drops of potassium chromate indicator to the neutralized solution.
-
Titrate the solution with a standardized 0.1 M silver nitrate solution until the color changes from yellow to a faint reddish-brown, indicating the endpoint.
-
Alternatively, a potentiometric titration can be performed using a silver electrode to determine the equivalence point more accurately.
-
-
Calculation:
-
Calculate the percentage of chloride in the sample based on the volume of silver nitrate solution consumed.
-
The purity of the this compound can then be calculated based on its molecular weight and the percentage of chloride.
-
Conclusion
The choice of the most suitable analytical method for quantifying this compound and its analogs depends on the specific requirements of the analysis.
-
GC-MS offers high sensitivity and selectivity, especially when coupled with a derivatization step. It is well-suited for identifying and quantifying impurities alongside the main analyte.
-
HPLC with derivatization provides excellent separation and quantification capabilities, particularly for non-volatile impurities.
-
qNMR is a powerful, non-destructive technique that provides absolute quantification without the need for an analyte-specific calibration curve, making it an excellent choice for purity assessment.
-
Titrimetry is a simple, cost-effective, and accurate method for determining the total chloride content, which can be used to infer the purity of the sulfonyl chloride.
For comprehensive characterization and quantification, a combination of these techniques is often recommended. For instance, qNMR can be used for purity determination, while a chromatographic method like GC-MS or HPLC can be employed to identify and quantify specific impurities.
A Comparative Guide to Bifunctional Linkers: 3-Chloropropanesulfonyl Chloride vs. Established Alternatives
In the landscape of bioconjugation, the choice of a bifunctional linker is a critical decision that dictates the stability, efficacy, and homogeneity of the resulting conjugate. This guide provides a comprehensive comparison of 3-Chloropropanesulfonyl chloride with other widely used bifunctional linkers, namely SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate), and maleimide-based linkers. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their bioconjugation strategies.
This compound: An Alternative Electrophile
This compound is a bifunctional linker featuring a sulfonyl chloride and an alkyl chloride. The sulfonyl chloride group is a highly reactive electrophile that readily reacts with primary and secondary amines, such as those on the side chain of lysine residues and the N-terminus of proteins, to form stable sulfonamide bonds. The alkyl chloride provides a secondary site for conjugation, although it is less reactive than the sulfonyl chloride.
While direct comparative experimental data for this compound in bioconjugation is limited in the public domain, its reactivity can be inferred from the well-established chemistry of sulfonyl chlorides. The sulfonamide bond is known for its high stability against chemical and enzymatic degradation.
Key Features:
-
High Reactivity: The sulfonyl chloride group reacts efficiently with amines.
-
Stable Linkage: Forms a robust sulfonamide bond.
-
Bifunctionality: The presence of an alkyl chloride allows for potential sequential or orthogonal conjugation strategies.
Comparison of Linker Performance
The selection of a bifunctional linker significantly impacts the performance of the final bioconjugate. The following tables provide a comparative summary of this compound and other common linkers based on available data and chemical principles.
| Feature | This compound | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | Maleimide-based Linkers |
| Reactive Groups | Sulfonyl chloride, Alkyl chloride | NHS-ester, Maleimide | NHS-ester, Pyridyldithiol | Varies (e.g., NHS-ester, TFP-ester), Maleimide |
| Target Functional Groups | Primary/Secondary Amines, Nucleophiles | Primary Amines, Thiols | Primary Amines, Thiols | Primary Amines, Thiols |
| Resulting Linkage | Sulfonamide, Thioether | Amide, Thioether | Amide, Disulfide | Amide, Thioether |
| Cleavability | Non-cleavable | Non-cleavable | Cleavable (reducible) | Generally non-cleavable (can be designed to be cleavable) |
| Spacer Arm Length | ~4.7 Å | 8.3 Å | 6.8 Å | Variable |
| Performance Metric | This compound | SMCC | SPDP | Maleimide-based Linkers |
| Reaction pH (Amine) | Typically pH 8.0-9.0[1] | pH 7.0-9.0[2] | pH 7.0-8.0[3] | pH 7.0-9.0 (for NHS/TFP ester)[2] |
| Reaction pH (Thiol) | N/A | pH 6.5-7.5[2] | pH 7.0-8.0[3] | pH 6.5-7.5[2] |
| Conjugation Efficiency | Data not available | High | High | High |
| Bond Stability | Sulfonamide: Very High | Amide: Very High; Thioether: Moderate (can undergo retro-Michael reaction)[4][5] | Amide: Very High; Disulfide: Moderate (cleavable by reducing agents)[6] | Amide: Very High; Thioether: Moderate (can be stabilized)[4][5] |
| Plasma Stability | Expected to be high due to stable sulfonamide bond | Good, but potential for payload loss from thioether instability[7] | Moderate, susceptible to premature cleavage by reducing agents like glutathione[6] | Variable, can be engineered for high stability[4] |
Experimental Protocols
Detailed experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for the use of these linkers.
Protocol 1: Protein Modification with this compound (General Protocol)
Disclaimer: This is a generalized protocol based on the chemistry of sulfonyl chlorides, as specific protocols for this compound in bioconjugation are not widely available.
-
Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary and secondary amines (e.g., Tris, glycine). A recommended buffer is 0.1 M sodium bicarbonate or sodium borate, pH 8.5.
-
Reagent Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This solution should be prepared fresh.
-
Conjugation Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching reagent such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling using techniques such as mass spectrometry or UV-Vis spectroscopy if the linker or attached payload has a chromophore.
Protocol 2: Two-Step Conjugation using SMCC
This protocol describes the conjugation of a protein with primary amines (Protein 1) to a protein or molecule with a sulfhydryl group (Molecule 2).
-
Activation of Protein 1:
-
Dissolve Protein 1 in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of SMCC in an organic solvent like DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the solution of Protein 1.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, non-reacted SMCC using a desalting column equilibrated with a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5).
-
-
Conjugation to Molecule 2:
-
Immediately combine the desalted, maleimide-activated Protein 1 with Molecule 2 in the desired molar ratio.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a thiol-containing reagent like cysteine or β-mercaptoethanol.
-
Purify the conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography).
-
Protocol 3: Conjugation and Cleavage using SPDP
This protocol outlines the conjugation of two proteins via a disulfide bond and its subsequent cleavage.
-
Modification with SPDP:
-
Dissolve the protein to be modified in an amine-free buffer (e.g., PBS, pH 7.2) at 1-10 mg/mL.
-
Add a 20-fold molar excess of SPDP dissolved in an organic solvent.
-
Incubate for 30 minutes at room temperature.
-
Remove excess SPDP using a desalting column. The degree of modification can be determined by measuring the release of pyridine-2-thione at 343 nm after reduction with DTT.
-
-
Conjugation:
-
If the second molecule has a free thiol, it can be directly reacted with the SPDP-modified protein.
-
If the second molecule also has amines, it can be modified with a reagent that introduces a thiol group (e.g., SATA or Traut's reagent) and then reacted with the SPDP-modified protein.
-
The reaction is typically carried out at pH 7-8 for 1-2 hours at room temperature.
-
-
Cleavage of Disulfide Bond:
-
To cleave the disulfide bond, incubate the conjugate with a reducing agent such as 20-50 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., PBS, pH 7.5-8.5) for 30-60 minutes at 37°C.[8]
-
Signaling Pathways and Experimental Workflows
Bifunctional linkers are instrumental in developing targeted therapies, such as antibody-drug conjugates (ADCs), which often target key signaling pathways in cancer.
EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in regulating cell proliferation, survival, and differentiation.[7] Its dysregulation is a hallmark of many cancers, making it a prime target for therapies.
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
HER2 Signaling and ADC Mechanism
HER2 (Human Epidermal Growth Factor Receptor 2) is another key receptor in the ErbB family.[9] It is overexpressed in a significant portion of breast cancers and is a well-established target for ADCs.
Caption: Mechanism of action for a HER2-targeting antibody-drug conjugate.
VEGF Signaling in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its signaling pathway are central to angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[10][11]
Caption: Key downstream pathways of VEGF signaling in endothelial cells.
Conclusion
The choice of a bifunctional linker is a critical step in the design of bioconjugates. While established linkers like SMCC, SPDP, and maleimide-based reagents offer a wealth of characterization data and well-defined protocols, alternative chemistries such as those offered by this compound present intriguing possibilities due to the high stability of the resulting sulfonamide bond. However, the lack of extensive, direct comparative data for this compound in bioconjugation applications necessitates further experimental evaluation to fully understand its performance characteristics. Researchers should carefully consider the desired properties of their final conjugate, including stability, cleavability, and the specific functional groups available for conjugation, when selecting the most appropriate linker for their application.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. VEGF-targeted cancer therapy strategies: current progress, hurdles and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGF in tumor progression and targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Products from 3-Chloropropanesulfonyl Chloride Reactions
For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is a foundational activity. 3-Chloropropanesulfonyl chloride is a valuable bifunctional reagent, capable of introducing a sulfonyl group while retaining a reactive alkyl chloride handle for subsequent modifications. This dual reactivity makes it a versatile building block in the synthesis of a variety of structures, including sulfonamides and sulfonate esters, which are prevalent in many pharmaceutical compounds.
This guide provides a comprehensive comparison of the reactions of this compound with common nucleophiles and contrasts its performance with alternative sulfonating agents. Detailed experimental protocols and analytical data are presented to aid in the selection of reagents and to provide a framework for the structural validation of the resulting products.
Performance Comparison of Sulfonating Agents
The choice of sulfonating agent can significantly impact reaction yields, purity profiles, and the overall efficiency of a synthetic route. This section compares the performance of this compound with two common alternatives, p-toluenesulfonyl chloride and 2-nitrobenzenesulfonyl chloride, in the sulfonylation of a model primary amine, benzylamine.
| Sulfonylating Agent | Product | Reaction Conditions | Yield (%) | Purity |
| This compound | N-Benzyl-3-chloropropanesulfonamide | Benzylamine (2 eq.), CH₂Cl₂, 0 °C to rt, 2 h | Not specified in literature | Not specified in literature |
| p-Toluenesulfonyl chloride | N-Benzyl-p-toluenesulfonamide | Benzylamine (2 eq.), CH₂Cl₂, rt, 24 h | 67% (for a similar benzylation)[1] | High |
| 2-Nitrobenzenesulfonyl chloride | N-Benzyl-2-nitrobenzenesulfonamide | Benzylamine (1 eq.), Et₃N (1.1 eq.), CH₂Cl₂, 0 °C to rt, 2 h | 90-99% | High |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting procedures to new substrates. The following are representative protocols for the synthesis and analysis of a product from a this compound reaction.
Synthesis of N-Benzyl-3-chloropropanesulfonamide
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Structural Validation Workflow
The unambiguous determination of the product's structure is a critical step. A combination of spectroscopic techniques is typically employed.
Analytical Techniques for Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For N-benzyl-3-chloropropanesulfonamide, one would expect to see signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, and the two methylene groups of the chloropropyl chain.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The spectrum of N-benzyl-3-chloropropanesulfonamide would display distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the chloropropyl chain.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the presence of specific functional groups. For a sulfonamide product, characteristic absorption bands would be observed for:
-
N-H stretching (for primary and secondary sulfonamides)
-
S=O stretching (asymmetric and symmetric)
-
C-N stretching
-
C-H stretching (aromatic and aliphatic)
-
C-Cl stretching
Mass Spectrometry (MS):
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation. For N-benzyl-3-chloropropanesulfonamide, the molecular ion peak would be expected, along with fragments corresponding to the loss of the chlorine atom, the benzyl group, and the SO₂ group. A common fragmentation pathway for arylsulfonamides is the loss of SO₂.[2]
Comparison of Sulfonylating Agents: Reactivity and Selectivity
The reactivity of sulfonyl chlorides is influenced by both electronic and steric factors.
-
This compound: As an aliphatic sulfonyl chloride, its reactivity is primarily governed by the inductive effect of the chlorine atom. It is generally more reactive than aromatic sulfonyl chlorides that are substituted with electron-donating groups.
-
p-Toluenesulfonyl chloride (TsCl): The methyl group is weakly electron-donating, which slightly reduces the electrophilicity of the sulfonyl sulfur compared to an unsubstituted benzenesulfonyl chloride.
-
2-Nitrobenzenesulfonyl chloride (o-NsCl): The nitro group is a strong electron-withdrawing group, which significantly increases the electrophilicity of the sulfonyl sulfur, making it a highly reactive sulfonating agent.[3] This is reflected in the high yields observed in its reactions.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of functionalized sulfonamides and sulfonate esters. While it may be more reactive than some electron-rich aromatic sulfonyl chlorides, highly activated reagents like 2-nitrobenzenesulfonyl chloride can offer superior yields in shorter reaction times. The choice of sulfonating agent should be guided by the specific requirements of the synthetic target, including the nucleophilicity of the substrate and the desired electronic properties of the product.
The structural validation of the products from these reactions relies on a combination of standard spectroscopic techniques, including NMR, IR, and mass spectrometry. The provided protocols and workflows offer a solid foundation for researchers to successfully synthesize, purify, and characterize compounds derived from this compound and its alternatives.
References
A Comparative Analysis of Reaction Yields for 3-Chloropropanesulfonyl Chloride in the Synthesis of Sulfonamides and Sultams
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthetic Strategies
3-Chloropropanesulfonyl chloride is a versatile bifunctional reagent utilized in the synthesis of a variety of sulfur-containing compounds, notably sulfonamides and their cyclic counterparts, sultams. These structural motifs are of significant interest in medicinal chemistry, appearing in a range of therapeutic agents. The efficiency of synthetic routes employing this compound is critically dependent on the reaction conditions and the nature of the reactants. This guide provides a comparative analysis of reported yields for key reactions of this compound, along with detailed experimental protocols to aid in the development of robust and high-yielding synthetic methodologies.
Comparative Yields of this compound Reactions
The following table summarizes the reported yields for various reactions involving this compound, providing a quantitative basis for comparison between different synthetic approaches.
| Reaction Type | Reactant(s) | Product Type | Solvent(s) | Base/Catalyst | Temperature (°C) | Yield (%) | Reference |
| Sulfonamide Synthesis | Primary & Secondary Amines (e.g., Dibutylamine, 1-Octylamine) | N-substituted-3-chloropropanesulfonamides | Water | Sodium Hydroxide | Room Temp. | 94 - 98 | [1][2] |
| Substituted Anilines | N-aryl-3-chloropropanesulfonamides | Dichloromethane | Pyridine/Triethylamine | 0 - Room Temp. | High | [3][4] | |
| Sultam Synthesis | Primary Amines (via intramolecular cyclization) | Sultams | Not specified | Iron complex | Not specified | up to 89 | [5] |
| Amines (one-pot) | β-Sultams | Not specified | Silica gel | Not specified | Very Good | [6] | |
| Imines (via [2+2] cycloaddition of derived sulfene) | Chiral Sultams | Not specified | Chinchona alkaloids | Not specified | Good |
Note: "High" and "Very Good" are qualitative descriptions from the source material where specific quantitative yields were not provided.
Experimental Protocols
Detailed methodologies for key reactions are provided below to facilitate replication and adaptation in a laboratory setting.
General Procedure for the Synthesis of N-substituted-3-chloropropanesulfonamides
This protocol is adapted from the reaction of sulfonyl chlorides with primary and secondary amines in an aqueous medium.[1][2]
Materials:
-
This compound
-
Primary or secondary amine (e.g., dibutylamine, 1-octylamine)
-
1.0 M Sodium hydroxide solution
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bar
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in 1.0 M aqueous sodium hydroxide.
-
With vigorous stirring, add this compound (1.05 eq) dropwise to the amine solution at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-substituted-3-chloropropanesulfonamide.
-
Purify the product by column chromatography or recrystallization as needed.
General Procedure for the Synthesis of N-aryl-3-chloropropanesulfonamides
This protocol is based on the reaction of sulfonyl chlorides with anilines in an organic solvent.[3][4]
Materials:
-
This compound
-
Substituted aniline
-
Anhydrous dichloromethane
-
Anhydrous pyridine or triethylamine
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Add anhydrous pyridine or triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-6 hours (monitor by TLC).
-
Quench the reaction with the addition of water.
-
Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the N-aryl-3-chloropropanesulfonamide.
Experimental and Logical Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis and potential application of compounds derived from this compound.
Caption: General workflow for the synthesis of N-substituted-3-chloropropanesulfonamides.
Caption: A conceptual workflow for the application of synthesized derivatives in drug discovery.
Application in Drug Development: Targeting Carbonic Anhydrases
Sulfonamide and sultam moieties are well-established pharmacophores known to interact with various biological targets. A prominent example is their role as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.[7][8][9][10] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer, making them attractive targets for drug development.
Derivatives of this compound can be designed to selectively inhibit specific CA isoforms. The primary sulfonamide group is crucial for coordinating with the zinc ion in the active site of the enzyme, while the substituted portion of the molecule can be modified to achieve isoform selectivity and optimize pharmacokinetic properties. The development of novel sulfonamide- and sultam-based CA inhibitors continues to be an active area of research, with the potential to yield new therapies for a range of medical conditions. The general mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing a water molecule and blocking the catalytic activity.
Caption: Simplified diagram of carbonic anhydrase inhibition by a sulfonamide.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sultam synthesis [organic-chemistry.org]
- 7. Carbonic anhydrase inhibitors: perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides as topical intraocular pressure-lowering agents with prolonged duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitors: synthesis of water-soluble, aminoacyl/dipeptidyl sulfonamides possessing long-lasting intraocular pressure-lowering properties via the topical route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Chloropropanesulfonyl Chloride: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance for the proper disposal of small quantities of 3-Chloropropanesulfonyl chloride in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations. This procedure should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment.
Immediate Safety and Hazard Information
This compound is a corrosive and water-reactive chemical that requires careful handling.[1][2] It can cause severe skin burns and eye damage.[1][2] A critical hazard is its reaction with water, which liberates toxic gas.[1] It is also incompatible with strong oxidizing agents, strong bases, and alcohols.[1][3]
Emergency Procedures:
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Body Protection: A chemical-resistant laboratory coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated chemical fume hood. For larger quantities or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge may be necessary.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| CAS Number | 1633-82-5 |
| Molecular Formula | C3H6Cl2O2S |
| Molecular Weight | 177.05 g/mol [4] |
| Appearance | Clear colorless to light yellow liquid[2] |
| Density | 1.456 g/mL at 25 °C[4] |
| Boiling Point | 70 °C at 0.5 mmHg[4] |
| Flash Point | 110 °C (230 °F) - closed cup[4] |
Step-by-Step Disposal Procedure (Neutralization)
This procedure details the neutralization of small quantities (typically <100 g) of this compound through controlled hydrolysis. The principle is to slowly add the sulfonyl chloride to a cooled, stirred solution of a weak base (sodium bicarbonate or sodium carbonate) to form the more stable and less hazardous sodium 3-chloropropanesulfonate salt.
Materials:
-
This compound to be disposed of.
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Water.
-
Ice bath.
-
Stir plate and stir bar.
-
Large beaker or flask (at least 10 times the volume of the sulfonyl chloride).
-
Addition funnel or pipette.
-
pH paper or pH meter.
Experimental Protocol:
-
Prepare the Neutralizing Solution: In a large beaker or flask placed in an ice bath on a stir plate, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. Use a significant excess of the base (at least 2-3 molar equivalents relative to the sulfonyl chloride). Begin stirring the solution to ensure it is well-mixed and cooled.
-
Controlled Addition: Slowly and carefully add the this compound to the cold, stirring basic solution dropwise using an addition funnel or pipette. The reaction is exothermic, so a slow addition rate is crucial to control the temperature and minimize the release of any toxic gases.
-
Monitor the Reaction: Continue stirring the mixture in the ice bath for at least 2 hours after the addition is complete to ensure the reaction goes to completion.
-
Check pH: After 2 hours, remove the ice bath and allow the solution to warm to room temperature. Check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate or carbonate solution until the desired pH is reached.
-
Final Disposal: The resulting neutralized aqueous solution containing sodium 3-chloropropanesulfonate can now be disposed of in accordance with your institution's EHS guidelines for aqueous chemical waste.
Spill Management
In the event of a spill:
-
Evacuate the area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Do not add water directly to the spill as it will react to produce toxic gas.[1]
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
Logical Workflow for Disposal
Caption: Workflow for the safe neutralization and disposal of this compound.
References
Personal protective equipment for handling 3-Chloropropanesulfonyl chloride
Essential Safety and Handling Guide for 3-Chloropropanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling this compound (CAS No. 1633-82-5), a corrosive chemical that requires stringent safety protocols. Adherence to these procedures is paramount to ensure personal safety and proper disposal.
Immediate Safety Information
This compound is a corrosive liquid that causes severe skin burns and eye damage.[1][2][3] It is crucial to avoid all direct contact. The substance also reacts with water to liberate toxic gas.[1][3][4] In case of exposure, immediate medical attention is required.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles and a face shield.[1][5][6] |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[1][5] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following procedural steps is necessary to ensure the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[1][5]
-
Keep the container tightly closed and store it in a designated corrosives area.[1][5]
-
Store under an inert atmosphere.[1] Incompatible materials to avoid include strong oxidizing agents, strong bases, and alcohols.[1]
2. Handling and Use:
-
All handling must be conducted in a chemical fume hood.[5][7]
-
Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[1][5]
-
Do not breathe mist, vapors, or spray.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
In case of accidental ingestion, seek immediate medical assistance.[1]
3. Spill Response:
-
In the event of a spill, ensure adequate ventilation and wear the appropriate personal protective equipment.[1]
-
Soak up the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1]
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
-
Do not allow the chemical to enter the environment.[1]
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
All materials contaminated with this compound, including absorbent materials from spills, must be collected in a suitable, closed container labeled as hazardous waste.[1]
2. Disposal Procedure:
-
Dispose of the contents and container at an approved waste disposal plant.[1][3]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8]
Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 3-Chloropropanesulphonyl chloride | C3H6Cl2O2S | CID 15410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
